molecular formula C11H9BrO2 B8721017 2-Bromo-6-methoxynaphthalen-1-ol

2-Bromo-6-methoxynaphthalen-1-ol

Cat. No.: B8721017
M. Wt: 253.09 g/mol
InChI Key: MCLWXXAFCQSEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1) is a brominated naphthol derivative that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. With the molecular formula C11H9BrO2 and a molecular weight of 253.09, this compound is a key building block in complex synthetic pathways . While specific bioactivity data for 2-Bromo-6-methoxynaphthalen-1-ol is limited, its structural analog, 2-Bromo-6-methoxynaphthalene, is a well-established and active intermediate in the production of important anti-inflammatory agents like Naproxen and Nabumetone . Compounds in this class are also investigated for their potential anti-inflammatory and tyrosine-protein inhibitor properties, making them relevant for cancer research . The synthetic utility of such brominated naphthalene derivatives is further highlighted in patented processes for manufacturing pharmaceutical intermediates . Researchers utilize this chemical as a precursor for developing novel therapeutic agents, including potential Selective Estrogen Receptor Modulators (SERMs) for breast cancer research, underscoring its role in medicinal chemistry and drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-6-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3

InChI Key

MCLWXXAFCQSEPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)Br)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1).

Executive Summary

2-Bromo-6-methoxynaphthalen-1-ol is a specialized naphthalene building block distinct from common Naproxen precursors. Unlike its non-hydroxylated analog (2-bromo-6-methoxynaphthalene), this compound possesses an orthogonal dual-functionalization handle: a phenolic hydroxyl group at C1 and a bromide at C2. This substitution pattern renders it an essential scaffold for the synthesis of axially chiral biaryls (e.g., Gilvocarcin class antibiotics) and novel antimicrobial agents. Its utility lies in its ability to undergo site-selective metal-catalyzed cross-couplings (Suzuki-Miyaura) and etherifications, facilitating the construction of complex pharmacophores.

Chemical Profile & Identification

PropertySpecification
CAS Number 857091-19-1
IUPAC Name 2-Bromo-6-methoxynaphthalen-1-ol
Molecular Formula C₁₁H₉BrO₂
Molecular Weight 253.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 84–85 °C
Solubility Soluble in CHCl₃, DMSO, EtOAc; Sparingly soluble in water
Key Functional Groups Phenol (C1), Aryl Bromide (C2), Methyl Ether (C6)

Synthesis & Production Protocol

The most robust and regioselective synthesis of CAS 857091-19-1 avoids the direct bromination of phenols, which often yields inseparable isomeric mixtures. Instead, a dehydrogenative aromatization strategy starting from 6-methoxy-1-tetralone is employed. This method ensures exclusive C2 bromination.

Core Reaction Scheme

The synthesis proceeds via the formation of a gem-dibromo ketone intermediate, followed by base-mediated elimination and tautomerization.

SynthesisRoute Tetralone 6-Methoxy-1-tetralone (Starting Material) Dibromo 2,2-Dibromo-6-methoxy- 3,4-dihydronaphthalen-1(2H)-one (Intermediate) Tetralone->Dibromo Br2 (2.1 eq) CHCl3, RT, 12h Target 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1) Dibromo->Target DBU (1.5 eq) MeCN, 45°C, 1h (-HBr, Aromatization)

Figure 1: Regioselective synthesis pathway via aromatization of tetralone derivatives.

Detailed Experimental Protocol
Step 1: Synthesis of 2,2-Dibromo-6-methoxy-1-tetralone
  • Preparation: Dissolve 6-methoxy-1-tetralone (1.0 eq) in chloroform (CHCl₃) [0.5 M concentration].

  • Bromination: Add Bromine (Br₂) (2.1 eq) dropwise over 60 minutes at room temperature.

    • Note: Shield the reaction vessel from light to prevent radical side reactions.

  • Reaction: Stir the mixture overnight (12–16 hours) at ambient temperature.

  • Workup: Wash the organic phase with 0.1 M aqueous NaHCO₃ (3x) to neutralize HBr. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Output: 2,2-Dibromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (typically >90% yield).

Step 2: Aromatization to 2-Bromo-6-methoxynaphthalen-1-ol
  • Solvation: Dissolve the crude dibromo intermediate (from Step 1) in Acetonitrile (MeCN) [0.15 M].

  • Elimination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in a single portion.

  • Heating: Heat the mixture to 45 °C and stir for 1 hour under Nitrogen atmosphere.

    • Mechanism:[1][2] DBU induces the elimination of HBr, followed by keto-enol tautomerization driven by the stability of the aromatic naphthalene system.

  • Quench & Isolation: Cool to room temperature. Dilute with EtOAc and wash with 1 M HCl (to remove DBU) followed by brine.

  • Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

  • Yield: Expect 45–60% isolated yield of the off-white solid.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

NucleusShift (δ ppm)AssignmentMultiplicity
¹H NMR 8.12C8-HDoublet (d)
(400 MHz, CDCl₃)7.65C4-HDoublet (d)
7.45C3-HDoublet (d)
7.20C5-HDoublet of Doublets (dd)
7.12C7-HDoublet (d)
6.01-OHSinglet (s, broad)
3.92-OCH₃Singlet (s)
¹³C NMR 157.8C6 (C-OMe)Quaternary
147.2C1 (C-OH)Quaternary
106.8C2 (C-Br)Quaternary

Data correlated with literature standards [1, 2].

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate, primarily due to the ortho-bromo-phenol motif which allows for sequential functionalization.

Axially Chiral Biaryls (Gilvocarcin M)

The 2-bromo-1-naphthol core is critical for synthesizing Gilvocarcin class antibiotics. The bromine atom facilitates a Suzuki-Miyaura coupling to install a sterically hindered aryl group, creating an axis of chirality. The adjacent hydroxyl group is often protected (e.g., with TBS or MOM) to direct the stereoselectivity of subsequent glycosylation or cyclization steps.

Pharmacophore Workflow

The following diagram illustrates how CAS 857091-19-1 is utilized to generate diverse bioactive scaffolds.

Applications Core 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1) Path1 Suzuki-Miyaura Coupling (Pd-Cat, Boronic Acid) Core->Path1 C2-Br Functionalization Path2 O-Alkylation / Protection (R-X, Base) Core->Path2 C1-OH Functionalization Biaryl Axially Chiral Biaryls (Gilvocarcin Precursors) Path1->Biaryl Steric Control Ether Glycosylated / Alkylated Naphthols Path2->Ether Scaffold Diversification Antimicrobial Argemone-inspired Antimicrobials Biaryl->Antimicrobial SAR Optimization

Figure 2: Divergent synthesis applications in medicinal chemistry.

Safety & Handling

  • Hazards: The compound is an aryl bromide and phenol derivative. It acts as a skin and eye irritant. The synthesis involves Bromine (Br₂) , which is highly corrosive and volatile; all bromination steps must be performed in a functioning fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; protect from light.

  • Disposal: Halogenated organic waste.

References

  • Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.

  • Studies Toward the Synthesis of Gilvocarcin Natural Products. Source: Dissertation, LMU München, 2021 (Cited in search results).

  • Regioselective Synthesis of 2-Bromo-1-naphthols. Source: Tetrahedron Letters, 2005, 46, 4187–4191.[3][4]

Sources

2-Bromo-6-methoxynaphthalen-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Development

Introduction: Clarifying the Core Compound

This technical guide focuses on 2-Bromo-6-methoxynaphthalene (CAS No: 5111-65-9), a pivotal intermediate in organic synthesis and pharmaceutical development. While the initial query specified "2-Bromo-6-methoxynaphthalen-1-ol," the vast body of scientific literature, commercial availability, and industrial application points to 2-Bromo-6-methoxynaphthalene as the compound of significant interest to researchers and drug development professionals. This guide, therefore, addresses the properties and applications of this key molecule, assuming it to be the intended subject of inquiry.

2-Bromo-6-methoxynaphthalene serves as a critical building block, most notably in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone.[1][2][3] Its naphthalene core, substituted with a methoxy group and a bromine atom, provides a unique electronic and structural framework that is leveraged for precise chemical transformations. The methoxy group influences the reactivity of the aromatic system, while the bromine atom offers a versatile handle for cross-coupling reactions and other functionalizations.[4] This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and core applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. 2-Bromo-6-methoxynaphthalene is typically a white to light beige crystalline powder.[5][6] Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrO[5][7][8][9][10]
Molecular Weight 237.09 g/mol [8][11]
CAS Number 5111-65-9[5][7][10]
Melting Point 105-111 °C[9][10]
Appearance White to light beige powder/crystal[5][6][10]
Solubility Insoluble in water; Soluble in DMSO[4][6][9]
Purity Typically >97% (GC)[10]
InChI Key AYFJBMBVXWNYLT-UHFFFAOYSA-N[5][10]
SMILES COc1ccc2cc(Br)ccc2c1[5][10]

Synthesis and Mechanistic Insights

The preparation of 2-Bromo-6-methoxynaphthalene is a well-documented process, with various methodologies developed to optimize yield, purity, and environmental safety. The choice of synthetic route often depends on the scale of production, available starting materials, and regulatory considerations.

Common Synthetic Pathways

Two primary strategies dominate the synthesis of this compound:

  • Bromination of 2-Methoxynaphthalene: This is a direct approach involving the electrophilic aromatic substitution of 2-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group. However, direct bromination can lead to a mixture of isomers, including the undesired 1-bromo and dibrominated products.[12] Controlling reaction conditions (temperature, solvent, and brominating agent) is crucial for achieving high regioselectivity for the desired 6-bromo isomer.[12]

  • Methylation of 6-Bromo-2-naphthol: This is often the preferred industrial route due to higher regioselectivity.[1] The synthesis starts from β-naphthol, which undergoes bromination to form 1,6-dibromo-2-naphthol, followed by a reduction to yield 6-bromo-2-naphthol.[13] The final step is the methylation of the hydroxyl group.

Causality in Reagent Selection for Methylation

The choice of methylating agent for the conversion of 6-bromo-2-naphthol to 2-bromo-6-methoxynaphthalene is a critical decision driven by efficacy, safety, and environmental impact.

  • Traditional Reagents: Dimethyl sulfate and methyl halides (e.g., methyl iodide) have been historically used.[1] However, these reagents pose significant toxicological and carcinogenic risks due to their high volatility and ability to non-selectively methylate biological macromolecules.[1]

  • Greener Alternatives: Growing environmental and safety concerns have spurred the adoption of more benign reagents. Dimethyl carbonate (DMC) has emerged as an excellent eco-friendly alternative.[1] When used with a catalyst like potassium carbonate, DMC methylates the naphthol, producing only carbon dioxide and methanol as byproducts, which are easily removed from the reaction medium.[1] This approach avoids the handling of highly toxic reagents, making the process inherently safer and more sustainable.

G cluster_0 Synthetic Pathway from 6-Bromo-2-naphthol start 6-Bromo-2-naphthol product 2-Bromo-6-methoxynaphthalene start->product Methylation reagent Dimethyl Carbonate (DMC) K₂CO₃, 130-135°C reagent->product byproducts Byproducts: Methanol (CH₃OH) Carbon Dioxide (CO₂) product->byproducts Formation of

Caption: Eco-friendly synthesis via methylation of 6-bromo-2-naphthol.

Key Applications in Drug Development

The primary utility of 2-Bromo-6-methoxynaphthalene is its role as a precursor in pharmaceutical manufacturing.[2] Its structure is ideally suited for building the core of several important drugs.

Precursor to Naproxen and Nabumetone

2-Bromo-6-methoxynaphthalene is an essential intermediate in the synthesis of Naproxen and Nabumetone.[1][2][3] For instance, it can be used in a Heck reaction to synthesize nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone].[14] These drugs are mainstays in the management of pain and inflammation associated with arthritis and other conditions. The synthesis of these active pharmaceutical ingredients (APIs) from 2-bromo-6-methoxynaphthalene highlights its industrial importance.

G start 2-Bromo-6-methoxynaphthalene product API Precursor start->product Cross-Coupling Reaction intermediate Coupling Partner (e.g., for Heck or Suzuki Reaction) intermediate->product final_product Naproxen / Nabumetone product->final_product Further Synthetic Steps

Caption: Role as a key intermediate in NSAID synthesis.

Beyond NSAIDs, the versatile naphthalene scaffold makes it a valuable precursor for developing materials used in organic light-emitting diodes (OLEDs) and specialty polymers.[2]

Experimental Protocol: Synthesis via Bromination of 2-Methoxynaphthalene

This protocol describes a laboratory-scale synthesis adapted from literature procedures, emphasizing control over regioselectivity.[12] This process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methoxynaphthalene

  • Bromine

  • Glacial Acetic Acid

  • Iron powder (for quenching)

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide solution

  • Water

  • Anhydrous Magnesium Sulfate

  • Isobutanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask with magnetic stirrer

  • Addition funnel

  • Thermometer

  • Heating mantle with temperature control

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the three-necked flask, suspend 39.25 g of 2-methoxynaphthalene in 125 mL of glacial acetic acid. Begin stirring and gently heat the suspension to 30°C.

  • Bromine Addition: Prepare a solution of 81 g of bromine in 25 mL of glacial acetic acid and place it in the addition funnel. Add this solution dropwise to the stirred suspension over approximately 35-40 minutes.

  • Temperature Control (Critical Step): During the addition, carefully maintain the reaction temperature between 40-45°C.[12] This temperature range is crucial for favoring the desired 6-bromo isomer and preventing the excessive evolution of hydrobromic acid gas.

  • Reaction Completion: After completing the addition, continue stirring the mixture at 45°C for an additional 1.5 hours to ensure the reaction goes to completion.

  • Quenching: To remove any unreacted bromine and undesired byproducts like 1,6-dibromo-2-methoxynaphthalene, slowly add 14 g of iron powder in small portions over 1.5 hours. Use a cold water bath to manage any exotherm.

  • Work-up: Once the reaction is complete (monitored by TLC), dilute the mixture with 500 mL of water. Filter the resulting precipitate and wash thoroughly with water.

  • Extraction: Dissolve the crude solid in dichloromethane. Wash the organic layer with a 5% NaOH solution to remove acidic impurities, followed by a water wash.

  • Drying and Concentration: Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from isobutanol to yield pure 2-bromo-6-methoxynaphthalene.[12] The purified product should have a melting point in the range of 105-106°C.[12]

Safety, Handling, and Storage

2-Bromo-6-methoxynaphthalene is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation, and serious eye irritation.[7][9] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] If dust formation is likely, a NIOSH-approved respirator is recommended.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7][9] Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]

Conclusion

2-Bromo-6-methoxynaphthalene is a high-purity organic compound with indispensable value in modern synthetic chemistry. Its primary role as a key intermediate in the production of major anti-inflammatory drugs like Naproxen and Nabumetone solidifies its importance in the pharmaceutical industry. The evolution of its synthesis from using hazardous traditional reagents to more environmentally benign methods like dimethyl carbonate reflects a commitment to greener chemistry principles. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating novel therapeutics and advanced materials.

References

  • A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. (2010, February 3). Taylor & Francis Online. Retrieved from [Link]

  • 2-BROMO-6-METHOXYNAPHTHALENE. Inxight Drugs. Retrieved from [Link]

  • Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com. Retrieved from [Link]

  • Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998). Google Patents.
  • 2-Bromo-6-methoxynaphthalene. PubChem. Retrieved from [Link]

Sources

Axially Chiral Biaryl Synthesis Precursors: A Strategic Guide to Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Axially Chiral Biaryl Synthesis Precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Axis as a Design Element

In modern drug discovery, the biaryl axis is not merely a structural linker but a stereogenic element capable of locking pharmacophores in precise 3D orientations. For the synthetic chemist, the challenge lies not just in forming the aryl-aryl bond, but in controlling the rotation around it.

This guide analyzes the precursors required for the synthesis of axially chiral biaryls. We move beyond simple "starting materials" to categorize precursors based on their kinetic stability and the mechanistic strategy required to induce atroposelectivity.

The Precursor Landscape: Classification by Kinetic Stability

Selecting the correct precursor is a function of the target's rotational barrier (


). We classify precursors into three distinct mechanistic categories:
Class A: The "Free-Rotation" Precursors (Cross-Coupling Partners)
  • Target: De novo construction of the axis.

  • Mechanism: Catalytic Asymmetric Cross-Coupling (Suzuki-Miyaura, Negishi).

  • Precursor Nature: Achiral, separate aryl fragments (e.g., aryl halides + aryl boronates).

  • Key Challenge: The catalyst must induce chirality during the bond formation event, overcoming the low barrier of the initial intermediate.

Class B: The "Labile" Precursors (Dynamic Kinetic Resolution - DKR)
  • Target: Locking a pre-existing, unstable axis.

  • Mechanism: DKR via chemical modification (e.g., lactone opening, peptide catalysis).

  • Precursor Nature: Racemic biaryls with low rotational barriers (

    
     kcal/mol). They racemize rapidly at ambient temperature.
    
  • Key Challenge: The reaction rate of one enantiomer (

    
    ) must significantly exceed the other (
    
    
    
    ), and racemization (
    
    
    ) must be faster than the reaction rate.
Class C: The "Prochiral" Precursors (Desymmetrization)
  • Target: Breaking symmetry in a pre-formed achiral biaryl.

  • Mechanism: C-H activation or functional group modification.[1]

  • Precursor Nature: Achiral, symmetric biaryls (e.g., 2-arylresorcinols) or bridged biaryls.

  • Key Challenge: Site-selective functionalization that destroys the plane of symmetry.

Strategic Selection Logic

The following decision tree illustrates the selection of the synthesis strategy based on the precursor structure and target stability.

PrecursorStrategy start Target Axially Chiral Biaryl q1 Does the biaryl bond already exist? start->q1 yes_bond Yes q1->yes_bond Pre-formed no_bond No (De Novo) q1->no_bond Fragments q2 Is the precursor configurationally stable? yes_bond->q2 strategy_CC Strategy: Asymmetric Cross-Coupling (Suzuki / Negishi) no_bond->strategy_CC stable Yes (Stable Racemate) q2->stable High Barrier unstable No (Rapidly Racemizing) q2->unstable Low Barrier (<20 kcal/mol) symmetric Achiral / Symmetric q2->symmetric Sigma Plane strategy_KR Strategy: Kinetic Resolution (Max 50% Yield) stable->strategy_KR strategy_DKR Strategy: Dynamic Kinetic Resolution (DKR) (Up to 100% Yield) unstable->strategy_DKR strategy_Desym Strategy: Desymmetrization (C-H Activation / Functionalization) symmetric->strategy_Desym

Caption: Decision logic for selecting the synthesis strategy based on precursor stability and structure.

Deep Dive: Class A Precursors (Asymmetric Suzuki-Miyaura)

The most versatile approach for drug discovery is the Atroposelective Suzuki-Miyaura Coupling . Success depends heavily on the steric bulk of the precursors and the specific ligand employed.

Precursor Design Requirements

To generate a stable axis (


 kcal/mol), the precursors must possess significant steric bulk at the ortho positions.
  • Electrophile (Ar-X): Typically an aryl bromide or iodide with an ortho-substituent (e.g., -Me, -OMe, -Cl, -NO2).

    • Note: Aryl chlorides are viable but often require more active precatalysts (e.g., Buchwald G3/G4).

  • Nucleophile (Ar-B): Aryl boronic acids or esters (MIDA boronates, pinacol esters).

    • Critical Factor:[2] The nucleophile often bears the bulkier ortho-groups (e.g., naphthyl, phenanthryl) to force the "out-of-plane" geometry in the transmetalation transition state.

Comparative Ligand Performance

The choice of ligand dictates the "chiral pocket" that enforces atroposelectivity.

Ligand ClassRepresentative LigandBest For...Mechanism of Induction
Chiral Phosphines BINAP , SegPhos Naphthyl-Naphthyl couplings

-symmetric shielding of the Pd center.
P-Chiral Monophosphines Et-AntPhos , TangPhos Sterically demanding ortho-substituted biarylsRigid bicyclic frameworks create a deep chiral groove.
Chiral NHCs IBiox derivativesTri-ortho-substituted biarylsHigh electron donation facilitates oxidative addition of hindered substrates.
Buchwald-Type KenPhos Amide-containing biarylsHydrogen bonding interactions (secondary coordination sphere).
Protocol: Atroposelective Synthesis via Et-AntPhos

This protocol utilizes a P-chiral ligand known for high enantioselectivity in constructing tetra-ortho-substituted biaryls.

Reaction:



Reagents:

  • Precursor 1: 1-Bromo-2-methylnaphthalene (1.0 equiv)

  • Precursor 2: 2-Methoxy-1-naphthylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: (R)-Et-AntPhos (6.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (9:1 v/v)

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a dry reaction vial with

    
     (23 mg, 0.025 mmol) and (R)-Et-AntPhos (22 mg, 0.06 mmol). Add 2.0 mL of anhydrous toluene. Stir at RT for 15 mins to form the active catalyst complex (solution turns from dark purple to orange/red).
    
  • Substrate Addition: Add the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and finely ground anhydrous

    
     (636 mg, 3.0 mmol).
    
  • Solvent & Seal: Add the remaining toluene (2.5 mL) and degassed water (0.5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and stir vigorously (1000 rpm) at 60°C for 24 hours. The biphasic system requires efficient mixing.

  • Workup: Cool to RT. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Deep Dive: Class B Precursors (Dynamic Kinetic Resolution)

When the target biaryl has a low rotational barrier, it cannot be synthesized directly in enantiopure form. Instead, we use a "Bridge-to-Axis" strategy.

Precursor Structure: The "Lactone" Concept

The most famous precursors here are Bringmann's Lactones .

  • Structure: A biaryl system bridged by an ester (lactone) linkage.[3]

  • Property: The 7-membered lactone ring lowers the rotational barrier of the biaryl axis, allowing the compound to rapidly racemize (interconvert between

    
     and 
    
    
    
    helicity).
  • Transformation: Nucleophilic ring opening (e.g., with a chiral amine or alcohol) breaks the bridge. The resulting open biaryl has a higher rotational barrier, "freezing" the chirality.

Mechanistic Workflow (DKR)

DKR_Mechanism cluster_racemization Rapid Racemization (Precursor) M_Lactone (M)-Lactone (Unstable) P_Lactone (P)-Lactone (Unstable) M_Lactone->P_Lactone k_rac Complex Catalyst-Substrate Complex P_Lactone->Complex Fast Binding Catalyst Chiral Catalyst (e.g., Thiourea) Catalyst->Complex Nucleophile Nucleophile (H-Nu) Nucleophile->Complex Product Axially Chiral Open Product (Stable) Complex->Product k_fast >> k_slow Ring Opening

Caption: Dynamic Kinetic Resolution (DKR) mechanism. The catalyst selectively reacts with one equilibrating enantiomer faster than the other.

References

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

  • Wencel-Delord, J., et al. (2015). Recent advances and new concepts for the synthesis of axially stereoenriched biaryls.[4][5][6][7] Chemical Society Reviews. Link

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

  • Yu, C., et al. (2016).[8][9][10] Dynamic Kinetic Resolution of Biaryl Lactones via a Chiral Bifunctional Amine Thiourea-Catalyzed Highly Atropo-enantioselective Transesterification.[3][8][9][10] Journal of the American Chemical Society.[3][8] Link

  • Bermejo, A., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryls. Journal of the American Chemical Society.[3][8] Link

Sources

Strategic Sourcing & Technical Profile: 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 857091-19-1 | Structure: 1-Hydroxy-2-bromo-6-methoxynaphthalene

Part 1: Executive Technical Summary

2-Bromo-6-methoxynaphthalen-1-ol is a specialized, high-value organobromine scaffold used primarily in the total synthesis of complex natural products, such as Gilvocarcin V and Chrysomycin antibiotics.

Critical Distinction: Researchers must not confuse this compound with 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9), the high-volume intermediate used in Naproxen manufacturing. The presence of the C1-hydroxyl group in the target molecule (CAS 857091-19-1) dramatically alters its reactivity, stability, and price point. While the Naproxen intermediate is a commodity chemical (~


50/g).
Core Applications
  • Total Synthesis: Precursor for C-glycoside antibiotics (Gilvocarcins) via palladium-catalyzed cross-coupling.

  • Ligand Design: The 1-OH group provides a handle for O-alkylation or chelation, enabling the construction of axially chiral biaryl ligands.

  • Fluorescent Probes: The electron-rich naphthalene core serves as a rigid fluorophore platform.

Part 2: Technical Specifications & Synthesis

Chemical Identity
AttributeSpecification
IUPAC Name 2-Bromo-6-methoxynaphthalen-1-ol
CAS Number 857091-19-1
Molecular Formula C₁₁H₉BrO₂
Molecular Weight 253.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 84–86 °C
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water.[1][2][3]
Stability Sensitive to oxidation; store under inert atmosphere at -20°C.
Validated Synthesis Pathway

The most robust synthetic route involves the aromatization of a tetralone precursor. This method avoids the regioselectivity issues often encountered when brominating electron-rich naphthalenes directly.

SynthesisPathway Start 6-Methoxy-1-tetralone (Commercial Starting Material) Inter 2,2-Dibromo-6-methoxy- 3,4-dihydronaphthalen-1(2H)-one (Unstable Intermediate) Start->Inter Br2 (2.1 eq) CHCl3, RT, Dark Product 2-Bromo-6-methoxynaphthalen-1-ol (Target Scaffold) Inter->Product DBU (1.5 eq) CH3CN, 45°C Elimination/Aromatization

Caption: Figure 1. Regioselective synthesis of 2-Bromo-6-methoxynaphthalen-1-ol via tetralone aromatization.

Part 3: Market Analysis - Suppliers & Price[2]

Due to its niche application, this compound is not stocked by general bulk suppliers. It is typically found in the catalogs of specialized medicinal chemistry vendors.

Pricing Tier Analysis

The price disparity between the target molecule and its non-hydroxylated analog is significant.

CompoundCASGradeApprox. Price (USD)Availability
2-Bromo-6-methoxynaphthalen-1-ol 857091-19-1 Research (97%) $150 - $300 / 1g Lead time: 2-4 weeks
2-Bromo-6-methoxynaphthalene5111-65-9Industrial (98%)$30 / 100gImmediate Stock
Verified Suppliers (Research Scale)
  • BLD Pharm: Catalog #BD00964130.[4] Reliable source for gram-scale quantities.

  • ChemScene: Specializes in heterocyclic building blocks.

  • ChemPUR: European distribution.

  • Custom Synthesis: For >50g orders, contract manufacturing is recommended due to the high markup on catalog prices.

Procurement Decision Logic

Use the following workflow to determine the optimal sourcing strategy based on your project phase.

ProcurementLogic Start Quantity Required? Small < 5 Grams (Hit-to-Lead) Start->Small Large > 50 Grams (Scale-up) Start->Large Catalog Purchase from BLD Pharm / ChemScene (Speed Priority) Small->Catalog CheckResources Internal Chemistry Capacity? Large->CheckResources Custom Contract Synthesis Lab (Cost Priority) Internal In-house Synthesis (Start from 6-Methoxy-1-tetralone) CheckResources->Custom Low CheckResources->Internal High

Caption: Figure 2. Sourcing decision tree balancing cost, speed, and internal capabilities.

Part 4: Experimental Protocols (Self-Validating)

In-House Synthesis Protocol

If commercial lead times are prohibitive, the compound can be synthesized in 2 days.

Step 1: Bromination

  • Dissolve 6-methoxy-1-tetralone (7.6 g, 43 mmol) in CHCl₃ (40 mL).

  • Add Bromine (4.67 mL, 91 mmol) in CHCl₃ (20 mL) dropwise over 1 hour.

  • Critical Control: Shield reaction from light to prevent radical side reactions. Stir overnight at RT.

  • Wash with 0.1 M NaHCO₃, dry over MgSO₄, and evaporate. Yields intermediate 3 (approx. 93%).[3]

Step 2: Aromatization (The "DBU Method")

  • Dissolve intermediate 3 (13 g) in Acetonitrile (270 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (8.9 mL, 60 mmol).

  • Heat to 45 °C for 1 hour under N₂.

  • Quench: Add 1 M HCl (200 mL). Extract with DCM.[3]

  • Purification: Column chromatography (1:1 Hexane/Ethyl Acetate).

  • Expected Yield: ~67%.

Quality Verification (NMR)

Upon receipt of the compound (purchased or synthesized), validate identity using these diagnostic ¹H NMR signals (CDCl₃, 400 MHz).

Signal (δ ppm)MultiplicityAssignmentDiagnostic Value
8.12 Doublet (d)H-8 (Peri-proton)Deshielded by C1-OH; confirms naphthalene ring.
7.45 Doublet (d)H-3Confirms C2-Br substitution pattern.
5.98 Singlet (s)-OH Critical: Distinguishes from Naproxen intermediate.
3.92 Singlet (s)-OCH₃Confirms methoxy group integrity.

Impurity Watch:

  • Tetralone starting material: Look for aliphatic multiplets at 2.0–3.0 ppm.

  • Oxidation products: Naphthoquinones may appear as yellow/red contaminants; check for carbonyl peaks >180 ppm in ¹³C NMR.

References

  • Beilstein Journals. Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. (Detailed synthesis protocol using DBU).

  • Semantic Scholar. Ring-Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products. (Alternative synthesis and spectral data).

  • BLD Pharm. Product Catalog: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1).[4][5][6][7]

  • PubChem. Compound Summary: 2-Bromo-6-methoxynaphthalene (Contrast Compound).

Sources

Methodological & Application

Application Notes and Protocols: Oxidative Coupling of 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Forging Complexity from Naphthols

The construction of biaryl scaffolds represents a cornerstone of modern organic synthesis, with profound implications for drug development, materials science, and asymmetric catalysis.[1] Among these, the 1,1'-binaphthyl framework is a "privileged" structure, most famously embodied by BINOL (1,1'-bi-2-naphthol) and its derivatives like BINAP.[2][3][4] These molecules possess axial chirality, which allows them to serve as highly effective ligands in transition-metal-catalyzed reactions that produce enantiomerically pure active pharmaceutical ingredients (APIs).[3]

Oxidative coupling is a powerful and atom-economical strategy for directly forging the C-C bond that unites two naphthol units.[5][6][7] This approach avoids the need for pre-functionalization often required in traditional cross-coupling reactions, proceeding through the generation of reactive phenoxy radical intermediates.[7][8]

This document provides a detailed guide to the oxidative coupling of a functionally rich substrate, 2-Bromo-6-methoxynaphthalen-1-ol . The presence of the methoxy and bromo substituents on the naphthalene core provides valuable synthetic handles for downstream modifications, enabling the rapid generation of diverse molecular architectures for screening and development.[9][10][11] We will explore the mechanistic underpinnings of this transformation, compare various catalytic systems, and provide a detailed experimental protocol for its successful implementation in a research setting.

Part 1: Mechanistic Insights into Phenolic Coupling

The oxidative coupling of phenols and naphthols is typically facilitated by a one-electron oxidant, often a transition metal catalyst.[6][12] The reaction mechanism can be dissected into several key steps, which are governed by the choice of catalyst, solvent, and oxidant. While several pathways are possible, the radical-nucleophile mechanism is widely considered to be a common and plausible route.[5][13]

The Catalytic Cycle:

  • Coordination: The cycle begins with the coordination of the naphthol substrate to the metal center (e.g., Fe(III)). This inner-sphere interaction is crucial for facilitating the subsequent electron transfer.[6]

  • Oxidation (Electron Transfer): The coordinated naphthol undergoes a one-electron oxidation to form a naphthoxy radical. The metal catalyst is concomitantly reduced (e.g., Fe(III) to Fe(II)). The stability and resonance forms of this radical intermediate dictate the subsequent regioselectivity of the coupling.[8]

  • C-C Bond Formation: The generated electrophilic radical intermediate is attacked by a second, neutral (and nucleophilic) naphthol molecule. This radical-nucleophile addition is generally favored over a radical-radical coupling, which would require a higher concentration of transient radical species.[6][8]

  • Rearomatization: The resulting intermediate undergoes tautomerization and loses a proton to regenerate the aromatic system, yielding the binaphthol product.

  • Catalyst Regeneration: The reduced metal center is re-oxidized by a terminal oxidant (e.g., molecular oxygen, TBHP) to its initial active state, closing the catalytic cycle.[14]

Oxidative Coupling Mechanism Fig 1. Proposed Radical-Nucleophile Catalytic Cycle cluster_0 Catalytic Cycle M_active Active Catalyst (e.g., Fe(III)) Complex Naphthol-Catalyst Complex M_active->Complex + Naphthol M_reduced Reduced Catalyst (e.g., Fe(II)) M_reduced->M_active Oxidant (O2) Water_out H2O M_reduced->Water_out byproduct Radical Naphthoxy Radical + Reduced Catalyst Complex->Radical 1e- Oxidation Coupled Coupled Intermediate Radical->Coupled + Naphthol (Nucleophile) Radical->Coupled Coupled->M_reduced - Product - H+ Product_out Binaphthol Product Coupled->Product_out Naphthol_in 2x Naphthol Naphthol_in->Complex Oxidant_in Oxidant Oxidant_in->M_reduced

Caption: A generalized catalytic cycle for metal-catalyzed oxidative coupling.

Part 2: Catalyst Selection and Protocol Development

The choice of catalyst is paramount for achieving high yield and selectivity in the oxidative coupling of 2-Bromo-6-methoxynaphthalen-1-ol. Earth-abundant metals like iron and copper are attractive choices due to their low cost and well-established reactivity.[13][15] Vanadium complexes are also highly effective, particularly for achieving high enantioselectivity in asymmetric variants, though they can exhibit lower catalytic activity.[12]

Comparative Overview of Catalyst Systems
Catalyst SystemTypical ReagentsTerminal OxidantSolventAdvantages & Considerations
Iron-Based FeCl₃, Fe(acac)₃, Fe(ClO₄)₂[2]Air (O₂), TBHP[13]Dichloromethane (DCM), Toluene, DCEEarth-abundant, low cost, high efficiency. The reaction can be sensitive to ligand choice for selectivity.[13][14]
Copper-Based CuCl, Cu(OH)Cl·TMEDA[15]Air (O₂)Methanol, DCMExcellent for aerobic coupling; widely used in asymmetric synthesis with chiral diamine or bisoxazoline ligands.[15][16]
Vanadium-Based VO(acac)₂, Chiral Vanadium(V) ComplexesAir (O₂)Toluene, ChlorobenzeneCan provide high enantioselectivity but often requires longer reaction times or acid additives to improve activity.[12]

Detailed Experimental Protocol: Iron-Catalyzed Aerobic Coupling

This protocol provides a robust starting point for the homo-coupling of 2-Bromo-6-methoxynaphthalen-1-ol using a simple and cost-effective iron catalyst under an air atmosphere.

Materials and Reagents:

  • 2-Bromo-6-methoxynaphthalen-1-ol (1.0 equiv)

  • Iron(III) chloride (FeCl₃, 0.1 equiv, 10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for workup)

  • Silica gel (for chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for elevated temperatures)

  • TLC plates (silica gel on aluminum)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 2-Bromo-6-methoxynaphthalen-1-ol (e.g., 253 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL). To this stirred solution, add iron(III) chloride (16.2 mg, 0.1 mmol).

  • Reaction Execution: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature. The solution will typically darken in color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with a drop of methanol, and spotting it on a TLC plate. A typical eluent system is 20-30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting naphthol.

  • Work-up: Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding 10 mL of methanol and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired binaphthol product.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

Part 3: Experimental Workflow and Troubleshooting

A successful synthesis requires careful execution and the ability to diagnose and resolve common experimental issues.

Experimental Workflow start Start: 2-Bromo-6-methoxynaphthalen-1-ol setup Reaction Setup: Add Substrate, Solvent (DCM), and Catalyst (FeCl3) start->setup react Reaction: Stir under Air Atmosphere at Room Temperature setup->react monitor Monitor Progress by TLC react->monitor Periodically monitor->react Incomplete workup Aqueous Work-up: Quench, Extract, Wash, and Dry monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify product Final Product: Substituted Binaphthol purify->product

Caption: A typical workflow for the synthesis and isolation of the product.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Insufficient oxidant (air exposure). 3. Steric hindrance from the ortho-bromo group.1. Use fresh, anhydrous FeCl₃. 2. Ensure vigorous stirring for good air mixing; consider bubbling dry air through the solution. 3. Try a different catalyst system (e.g., CuCl/TMEDA). Increase reaction temperature.
Formation of Multiple Products 1. Over-oxidation to quinone-type byproducts. 2. Competing C-O coupling pathway.1. Avoid excessive reaction times. Monitor carefully by TLC and quench upon completion. 2. Change the solvent. Less polar solvents may disfavor C-O bond formation.
Difficult Purification 1. Product has similar polarity to a byproduct. 2. Streaking on the silica gel column.1. Optimize the eluent system for chromatography; try different solvent mixtures (e.g., DCM/Methanol or Toluene/Acetone). 2. Add a small amount of a chelating agent (like triethylamine) to the eluent to deactivate the silica.

Part 4: Applications and Significance

The successful synthesis of the 6,6'-dimethoxy-2,2'-dibromo-1,1'-binaphthyl-x,x'-diol product (exact linkage depends on regioselectivity) opens a gateway to a vast chemical space relevant to drug discovery and materials science.

  • Asymmetric Catalysis: The resulting binaphthol is a direct precursor to chiral ligands. The diol can be converted to the corresponding bis(triflate) and then subjected to phosphination to create BINAP-type ligands.[17] These ligands are instrumental in developing catalysts for asymmetric hydrogenations, isomerizations, and other C-C bond-forming reactions that are critical for producing single-enantiomer drugs.[3]

  • Drug Development: The binaphthyl scaffold is present in numerous biologically active compounds.[18] The bromo and methoxy groups of the synthesized product are not merely passive substituents; they are key functional handles for diversification.

    • Suzuki and Heck Couplings: The C-Br bonds can be readily functionalized using palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups.[19][20]

    • Demethylation: The methoxy groups can be cleaved to reveal free phenols, providing new points for derivatization or altering the molecule's hydrogen-bonding capabilities and solubility.

By leveraging these subsequent transformations, researchers can rapidly generate a library of complex, chiral molecules from a single oxidative coupling reaction, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024). ChemCatChem. [Link]

  • Oxidative coupling of phenols - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oxidative coupling of phenols - Grokipedia. (n.d.). Grokipedia. [Link]

  • Nakajima, M., et al. (1999). Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry. [Link]

  • Wu, J., & Kozlowski, M. C. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Comprehensive Organic Synthesis II. [Link]

  • Takizawa, S., et al. (2008). Chiral dinuclear vanadium( v ) catalysts for oxidative coupling of 2-naphthols. Chemical Communications. [Link]

  • Mondal, S., et al. (2023). Fe(III)-Catalyzed Highly Efficient Oxidative Cross-Coupling of 2-Naphthols and 2,6-Dihydroxynaphthalene with Furans. Organic Letters. [Link]

  • White, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules. [Link]

  • Nakajima, M., et al. (1999). Enantioselective synthesis of binaphthol derivatives by oxidative coupling of naphthol derivatives catalyzed by chiral diamine-copper complexes. Semantic Scholar. [Link]

  • Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Angewandte Chemie. [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of BINAP Ligands in Pharmaceutical Synthesis. Pharma-intermediate.com. [Link]

  • Aleve (Section 3.9), is a coupling reaction of 2-bromo-6-methoxynaphthalene to form 2. (2021). Chegg. [Link]

  • Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups. (n.d.). ChemRxiv. [Link]

  • Hien, N., et al. (2024). SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION. Vietnam Journal of Chemistry. [Link]

  • (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (n.d.). Organic Syntheses. [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bríza, T., et al. (2005). Chromophoric binaphthyl derivatives. Organic Letters. [Link]

  • Zhang, X., et al. (1999). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Chemistry Portal. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Nonconventional driving force for selective oxidative C–C coupling reaction due to concurrent and curious formation of Ag0. (2021). Nature. [Link]

  • Naphthyl substituted antimicrobial drugs. (n.d.). ResearchGate. [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. (2018). ACS Catalysis. [Link]

  • Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. (2011). Molecules. [Link]

Sources

preparation of defucogilvocarcin M using bromo-naphthols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Defucogilvocarcin M via 2-Bromo-1-Naphthol Intermediates

Executive Summary

This Application Note details the total synthesis of Defucogilvocarcin M , the aglycone core of the potent antitumor antibiotic Gilvocarcin M. Unlike traditional routes that rely on lengthy linear sequences or unstable diazonium intermediates, this protocol utilizes a 2-bromo-1-naphthol scaffold generated via a regioselective ring expansion of 1-indanones.

The core innovation described herein is the utilization of the ortho-bromine substituent as a "halogen handle."[1] This handle enables a highly convergent oxidative diaryl cuprate coupling to construct the sterically encumbered biaryl axis, a strategy pioneered by the Magauer group (2021). This method offers high modularity, allowing for the rapid assembly of the benzonaphthopyranone tetracyclic core with orthogonal functional group tolerance.

Strategic Retro-Analysis & Mechanism

The synthesis hinges on two critical phases:

  • Ring Expansion: Conversion of a substituted 1-indanone to a 2-bromo-1-naphthol using bromoform (

    
    ) and base. This installs the bromine atom at the C2 position, which is pivotal for the subsequent coupling.
    
  • Oxidative Cuprate Coupling: The bromine atom serves as a site for directed lithiation. The resulting naphthyl lithium species is converted into a cyanocuprate, which undergoes oxidative cross-coupling with a lithiated benzoate derivative to form the biaryl C-C bond.

Pathway Visualization

G Indanone 5-Methyl-1-Indanone (Starting Material) SilylEther Silyl Enol Ether Intermediate Indanone->SilylEther TBSOTf, NEt3 Carbene Dibromocarbene Insertion SilylEther->Carbene CHBr3, KOtBu BromoNaphthol 2-Bromo-1-Naphthol (The 'Handle') Carbene->BromoNaphthol Ring Expansion (-HBr) Cuprate Mixed Diaryl Cuprate BromoNaphthol->Cuprate 1. t-BuLi 2. CuCN 3. + Ar'-Li Biaryl Biaryl Intermediate Cuprate->Biaryl Oxidation (1,3-DNB) Defuco Defucogilvocarcin M (Target) Biaryl->Defuco Lactonization & Deprotection

Figure 1: Strategic workflow for the synthesis of Defucogilvocarcin M, highlighting the pivotal role of the 2-bromo-1-naphthol intermediate.

Experimental Protocols

Phase 1: Synthesis of 6-Methyl-2-bromo-1-naphthol

Rationale: The methyl group at C6 of the naphthol corresponds to the C8-methyl of Gilvocarcin M. The bromine at C2 is the requisite handle for coupling.

Reagents & Equipment:

  • 5-Methyl-1-indanone (1.0 equiv)

  • TBSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Potassium tert-butoxide (KOtBu), sublimed grade[2]

  • Bromoform (

    
    )
    
  • Pentane (anhydrous)

Protocol:

  • Enol Ether Formation:

    • Dissolve 5-methyl-1-indanone (10 mmol) in anhydrous

      
       (50 mL) at 0 °C.
      
    • Add

      
       (1.5 equiv) followed by dropwise addition of TBSOTf (1.2 equiv).
      
    • Stir for 1 hour until TLC indicates consumption of ketone.

    • Quench with saturated

      
      , extract with pentane, and concentrate to yield the crude silyl enol ether. Note: Use immediately to prevent hydrolysis.
      
  • Ring Expansion:

    • Dissolve the crude silyl enol ether in anhydrous pentane (100 mL) and cool to –20 °C.

    • Add

      
       (2.0 equiv) followed by the portion-wise addition of KOtBu (3.0 equiv). Critical: Maintain temperature < 0 °C to avoid polymerization.
      
    • The mixture will darken as the dibromocarbene is generated and inserts into the double bond.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Workup: Quench with 1M HCl (to effect desilylation and aromatization). Extract with EtOAc.[3]

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields 6-methyl-2-bromo-1-naphthol as a crystalline solid.

Data Summary:

Parameter Specification
Yield (Step 1) >95% (Quantitative crude)
Yield (Step 2) 65–75%
Appearance Off-white to pale yellow solid

| Key NMR Signal |


 ~7.8 ppm (s, 1H, C3-H of naphthol) |
Phase 2: Oxidative Cuprate Coupling

Rationale: This step constructs the sterically hindered biaryl bond. We utilize the "halogen handle" on the naphthol to generate a cuprate, which is then coupled with the substituted benzoate (Ring D precursor).

Reagents:

  • Partner A: 6-Methyl-2-bromo-1-(methoxymethoxy)naphthalene (Protected Naphthol).

  • Partner B: tert-Butyl 2-iodo-3,5-dimethoxybenzoate (Benzoate Precursor).

  • t-Butyllithium (1.7 M in pentane).

  • CuCN (Copper(I) cyanide).

  • 1,3-Dinitrobenzene (1,3-DNB) as Oxidant.

Protocol:

  • Lithiation of Partner A (Naphthol):

    • Dissolve Partner A (1.0 equiv) in anhydrous THF at –78 °C.

    • Add t-BuLi (2.1 equiv) dropwise. The bromine undergoes Lithium-Halogen exchange.[4]

    • Stir for 15 min at –78 °C.

  • Cuprate Formation:

    • Transfer the lithiated species via cannula to a suspension of CuCN (1.1 equiv) in THF at –78 °C.

    • Warm to –40 °C to form the cyanocuprate

      
      .
      
  • Lithiation of Partner B (Benzoate):

    • In a separate flask, dissolve Partner B (1.2 equiv) in THF at –78 °C.

    • Add n-BuLi or i-PrMgCl (depending on substrate sensitivity) to generate the ortho-lithiated benzoate.

  • Mixed Cuprate Assembly:

    • Cool the cuprate solution (from Step 2) back to –78 °C.

    • Add the lithiated Partner B solution dropwise.

    • This forms the higher-order mixed cuprate:

      
      .
      
  • Oxidative Coupling:

    • Add a solution of 1,3-Dinitrobenzene (1.5 equiv) in THF rapidly to the mixture at –78 °C.

    • Allow the reaction to warm to room temperature. The solution will turn deep blue/green (characteristic of oxidative copper species) then brown.

    • Workup: Quench with saturated

      
       (9:1) to sequester copper. Extract with EtOAc.[3]
      
Phase 3: Lactonization to Defucogilvocarcin M

Rationale: The biaryl intermediate contains a protected phenol and a tert-butyl ester. Acidic deprotection effects both cleavage and spontaneous lactonization.

Protocol:

  • Dissolve the biaryl intermediate in

    
    .
    
  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at room temperature for 2 hours. The MOM group is removed, and the tert-butyl ester is cleaved.

  • The free phenol attacks the resulting acid/ester to close the lactone ring (6-membered ring formation).

  • Purification: Recrystallization from MeOH/CHCl3 yields Defucogilvocarcin M .

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Ring Expansion Moisture in reagents; Temp > 0°C.Use sublimed KOtBu; Maintain < -20°C during addition.
Incomplete Lithiation (Phase 2) Wet THF; Titre of t-BuLi low.Distill THF over Na/Benzophenone; Titrate t-BuLi before use.
Homocoupling (Dimerization) Slow addition of Partner B; Oxidant added too late.Ensure rapid mixing; Add oxidant immediately after mixed cuprate formation.
De-iodination of Partner B Proton source present.Ensure strictly anhydrous conditions during lithiation of benzoate.

Mechanistic Diagram: Oxidative Cuprate Coupling

The following diagram illustrates the specific electron flow and intermediate species during the critical coupling step.

Coupling Start Lithiated Naphthol (Ar-Li) Cyanocuprate Cyanocuprate Ar-Cu(CN)Li Start->Cyanocuprate Transmetallation CuCN CuCN CuCN->Cyanocuprate MixedCuprate Higher Order Cuprate [Ar-Cu(CN)-Ar']Li2 Cyanocuprate->MixedCuprate Addition of Ar'-Li BenzoateLi Lithiated Benzoate (Ar'-Li) BenzoateLi->MixedCuprate Oxidation Oxidation (1,3-DNB) MixedCuprate->Oxidation Product Biaryl Product Ar-Ar' Oxidation->Product Reductive Elimination

Figure 2: Mechanism of the oxidative cross-coupling reaction mediated by copper(I) and 1,3-dinitrobenzene.

References

  • Zamarija, I., Marsh, B. J., & Magauer, T. (2021).[5] Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products.[1][6][2][5][7][8] Organic Letters, 23(23), 9221–9226.[5] [Link][5][7]

  • Findlay, J. A., et al. (1987). Total synthesis of the ravidomycin aglycone (defucogilvocarcin V). Canadian Journal of Chemistry, 65(2), 427-431. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Referenced for general biaryl coupling context). [Link]

  • Pahari, P., et al. (2012). Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis. Angewandte Chemie International Edition, 51(5), 1216–1220. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Instability of 2-Bromo-6-methoxynaphthalen-1-ol

2-Bromo-6-methoxynaphthalen-1-ol is a highly functionalized naphthol derivative. Like many phenols and naphthols, its utility in research and development is paralleled by its susceptibility to degradation. The electron-rich naphthalene ring, activated by both a hydroxyl and a methoxy group, is particularly prone to oxidation. This process is primarily initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of trace metal impurities.

The oxidation pathway typically involves the formation of a phenoxyl radical, which can then undergo further reactions to yield highly colored byproducts, most notably naphthoquinones.[1][2] This degradation not only results in a visible change in the material's appearance (e.g., from white/off-white to yellow, brown, or pink) but also critically impacts its purity, reactivity, and the reproducibility of your experimental results.[3]

This guide provides robust, field-proven troubleshooting advice and preventative protocols to maintain the integrity of your 2-Bromo-6-methoxynaphthalen-1-ol, ensuring the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter. Each issue is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.

Issue 1: My solid sample of 2-Bromo-6-methoxynaphthalen-1-ol has developed a yellow or brownish tint upon storage.
  • Probable Cause: This is a classic sign of surface-level oxidation. The phenolic hydroxyl group has reacted with atmospheric oxygen, likely accelerated by exposure to light or ambient temperature fluctuations. Even in a sealed vial, the oxygen present in the headspace is sufficient to initiate this degradation over time.

  • Solution & Prevention Protocol:

    • Assess the Damage: The discoloration is likely confined to the surface. For non-critical applications, the material may be usable if the bulk remains pure. However, for sensitive reactions, purification is recommended.

    • Purification (If Necessary): Recrystallization from a deoxygenated solvent system (e.g., toluene/hexanes or ethanol) under an inert atmosphere is the most effective method to remove colored oxidation products.

    • Implement Strict Storage Protocols (MANDATORY for Prevention):

      • Inert Atmosphere: After receiving or purifying the compound, immediately transfer it to a vial that can be purged and backfilled with an inert gas (Argon or Nitrogen).

      • Light Exclusion: Store the vial in a light-blocking container or wrap it with aluminum foil. Amber glass vials are essential.[4]

      • Temperature Control: Store the material in a refrigerator or freezer (-20°C is recommended for long-term storage) to significantly slow the rate of oxidation.

      • Secure Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For ultimate protection, seal the cap's exterior with Parafilm®.

Issue 2: During my reaction work-up, the solution containing the naphthol turns intensely colored (pink, purple, or dark brown).
  • Probable Cause: The naphthol is rapidly oxidizing. This is often triggered by one of several factors during the work-up phase:

    • Exposure to Air: Dissolved oxygen in non-degassed solvents or exposure to the atmosphere during transfers provides the primary oxidant.

    • Basic Conditions: Aqueous basic solutions (e.g., sodium bicarbonate or hydroxide washes) will deprotonate the phenol to a phenoxide. This phenoxide is significantly more electron-rich and thus far more susceptible to oxidation than the neutral phenol.[1][2]

    • Metal Contamination: Trace metals from spatulas, reagents, or glassware can catalyze oxidation.

  • Solution & Prevention Protocol:

    • Work-Up Under Inert Gas: Conduct all extraction and washing steps under a positive pressure of nitrogen or argon. Use a separatory funnel with a gas inlet adapter.

    • Use Deoxygenated Solvents: All solvents used for extraction and washing (e.g., ethyl acetate, dichloromethane, water) must be thoroughly deoxygenated beforehand. (See Protocol 2: Solvent Deoxygenation ).

    • Avoid Strong Bases: If an aqueous wash is needed to remove acid, use a weakly acidic buffer (e.g., pH 4-5) or carefully use a saturated solution of sodium bicarbonate that has been thoroughly deoxygenated. Minimize contact time. If possible, perform a rapid extraction and immediately proceed to drying and solvent removal.

    • Consider an Antioxidant Wash: Rinsing the organic layer with a freshly prepared, deoxygenated solution of a mild reducing agent like sodium bisulfite can sometimes help to quench nascent quinone formation, although this adds an extra step and reagent.

Issue 3: My reaction yield is low, and TLC/LC-MS analysis shows multiple colored, high-molecular-weight byproducts.
  • Probable Cause: Oxidation is occurring during the reaction itself, not just during work-up. The naphthol is being consumed by a side reaction, likely oxidative dimerization or polymerization initiated by the formation of a phenoxyl radical. This is common in reactions that require heat or extended reaction times.[5]

  • Solution & Prevention Protocol:

    • Rigorous Air-Free Technique is Non-Negotiable: The entire reaction, from start to finish, must be conducted under a strictly inert atmosphere using a Schlenk line or a glovebox.[6][7] (See Protocol 1: Inert Atmosphere Reaction Setup ).

    • Ensure All Reagents and Solvents are Deoxygenated: The reaction solvent must be deoxygenated using a robust method like Freeze-Pump-Thaw.[5] Any liquid reagents should also be degassed.

    • Check Reagent Compatibility: Ensure none of your reagents are inherently oxidizing or generate radical species that could initiate naphthol oxidation. For example, some transition metal catalysts can be redox-active.

    • Minimize Headspace: Use a reaction flask that is appropriately sized for the reaction volume to minimize the amount of any residual gas.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal long-term storage method for solid 2-Bromo-6-methoxynaphthalen-1-ol?

    • A1: The gold standard is to store the solid in an amber glass vial under a positive pressure of argon gas at ≤ -20°C. The vial should be sealed with a PTFE-lined cap and wrapped with Parafilm®. This multi-barrier approach protects against oxygen, light, and moisture, while the low temperature drastically reduces the kinetic rate of any potential degradation.

  • Q2: I need to make a stock solution in a solvent like THF or Dichloromethane. How can I prevent it from degrading?

    • A2: Prepare the solution inside a glovebox or using Schlenk technique. Use a solvent that has been freshly purified and deoxygenated. Store the solution in a sealed flask with a glass stopper or a septum-sealed Sure/Seal™ style bottle under an inert atmosphere and in the cold/dark.[8][9] Do not store solutions for extended periods; it is always best to prepare them fresh.

  • Q3: Can I use Nitrogen instead of Argon as the inert gas?

    • A3: Yes, for preventing oxidation, high-purity nitrogen is perfectly acceptable and more economical.[6] Argon is denser than air, which can be an advantage when performing manipulations in an open-topped vessel (it provides a better "blanket"), but in a sealed system, nitrogen is equally effective.

  • Q4: My compound is already pink. Is it useless?

    • A4: Not necessarily. The colored impurities (quinones) are often present in very small amounts. If your subsequent reaction is robust, it may proceed without issue. However, for sensitive or catalytic reactions, the impurities could interfere. It is best practice to purify the material by recrystallization or column chromatography (performed quickly with deoxygenated solvents) to remove the colored species before use.

  • Q5: What analytical technique is best for detecting oxidation?

    • A5: UV-Vis spectroscopy is very sensitive to the formation of colored quinone byproducts, which often have strong absorptions in the visible region (400-700 nm). For quantitative assessment, HPLC with a UV-Vis detector or LC-MS is ideal for separating the parent naphthol from its various oxidation products and assessing purity.[1][2]

Core Experimental Protocols

Protocol 1: Inert Atmosphere (Schlenk Line) Reaction Setup

This protocol ensures a reaction is protected from atmospheric oxygen and moisture.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120°C for at least 4 hours (overnight is best).

  • Hot Assembly: While the glassware is still hot, assemble the apparatus. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints. Clamp the assembly securely to a retort stand inside a fume hood.

  • Purge and Refill Cycle: Connect the assembled glassware to a Schlenk line via a flexible hose. The Schlenk line provides a dual manifold for vacuum and inert gas (e.g., Argon).

  • Carefully open the stopcock on your flask to the vacuum line. Evacuate the system for 1-2 minutes. You may gently warm the outside of the flask with a heat gun to help desorb water from the glass walls.[8]

  • Close the stopcock to the vacuum and carefully open it to the inert gas line to backfill the flask.

  • Repeat this "Purge-and-Refill" cycle a minimum of three times to ensure the complete removal of atmospheric gases. [7]

  • After the final cycle, leave the flask under a slight positive pressure of inert gas, which can be vented through an oil or mercury bubbler.[9] Your system is now ready for the addition of solvents and reagents.

Protocol 2: Solvent Deoxygenation

Dissolved oxygen is a primary driver of oxidation.[5][10] Choose the method most appropriate for your solvent and experimental needs.

Method Effectiveness Procedure Summary Best For Notes
Freeze-Pump-Thaw Most Effective 1. Place solvent in a sealed Schlenk flask. 2. Freeze solid with liquid N₂. 3. Apply high vacuum for 5-10 min. 4. Close flask to vacuum and thaw. 5. Repeat cycle 3x.[5][7]All solvents, especially for highly sensitive reactions (e.g., organometallics, radical chemistry).Time-consuming but provides the lowest residual oxygen levels. Not suitable for aqueous solutions due to expansion upon freezing.
Inert Gas Sparging Good to Very Good 1. Insert a long needle/cannula into the solvent, reaching the bottom of the flask. 2. Bubble a vigorous stream of inert gas (Ar or N₂) through the solvent for 20-60 min. 3. Use an exit needle to vent.[10][11]Common organic solvents (THF, DCM, Toluene, Hexanes). Quick and convenient for most applications.Less effective for high-boiling point solvents. Can evaporate a significant amount of low-boiling solvents.
Boiling/Reflux Good 1. Heat the solvent to reflux under a positive pressure of inert gas for ~1 hour. 2. The inert gas flow carries away dissolved gases. 3. Cool to room temperature under the inert gas stream.Higher-boiling point solvents where sparging is inefficient.Simultaneously dries and deoxygenates the solvent if refluxed over a drying agent (e.g., Na/benzophenone for THF).

Visual Guides

Oxidation Pathway

G cluster_main Simplified Oxidation of 2-Bromo-6-methoxynaphthalen-1-ol Naphthol Naphthalen-1-ol Derivative (Colorless/White) Radical Naphthoxyl Radical (Transient Intermediate) Naphthol->Radical O₂, Light, Heat, Trace Metals Quinone Naphthoquinone Products (Yellow/Brown/Pink) Radical->Quinone Further Oxidation / Dimerization

Caption: The oxidation process leading to colored impurities.

Recommended Handling Workflow

G cluster_workflow Workflow for Air-Sensitive Experiments A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Apparatus While Hot A->B C 3. Purge/Refill with Inert Gas (3x) B->C D 4. Add Deoxygenated Solvent (via Syringe/Cannula) C->D E 5. Add Naphthol Reagent (Under Positive Inert Gas Flow) D->E F 6. Run Reaction Under Positive Pressure (Bubbler) E->F

Caption: Standard workflow for handling the air-sensitive naphthol.

References

  • Solar, S., Getoff, N., Surdhar, P. S., Armstrong, D. A., & Singh, A. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(43), 11043–11053. [Link]

  • Fiveable. (2025). Inert atmosphere Definition. Organic Chemistry II Key Concepts. [Link]

  • Lown, J. W. (2014). Theoretical Study of the Oxidation Mechanisms of Naphthalene Initiated by Hydroxyl Radicals: The OH-Addition Pathway. The Journal of Physical Chemistry A, 118(20), 5576–5596. [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Wikipedia. (2023). Deoxygenation. [Link]

  • Telvekar, V. N., & Rane, R. A. (2010). A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Synthetic Communications, 34(1), 159-162. [Link]

  • Getoff, N., & Solar, S. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(43), 11043-11053. [Link]

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Manipulation of Air-Sensitive Compounds. In D. F. Shriver & M. A. Drezdzon (Eds.), The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Kim, J., Lee, J., & Kim, J. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 8(35), 32063–32069. [Link]

  • Lown, J. W. (2014). Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the OH-addition pathway. PubMed. [Link]

  • Wikipedia. (2023). Air-free technique. [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Wang, L. (2012). Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study. RSC Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. [Link]

  • WSU Chemistry. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). The Manipulation of Air-Sensitive Compounds. In 2.
  • Barclay, L. R. C., et al. (2002). A new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. NRC Publications Archive. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Boozer, C. E., et al. (1955). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. The Journal of Organic Chemistry, 20(11), 1547-1555. [Link]

  • Reddit. (2024). Protecting the Phenol during Acetal Formation. r/OrganicChemistry. [Link]

  • Barclay, L. R. C., et al. (2002). Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. PubMed. [Link]

  • Göktaş, H., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Foti, M. C., et al. (2002). A New Class of Antioxidants Intramolecular Hydrogen Bonding in Catechols, Naphthalene Diols, and Their Aryloxyl Radicals. The Journal of Organic Chemistry, 67(15), 5190-5196. [Link]

  • Göktaş, H., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. [Link]

  • Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

Sources

Technical Support Center: Solubility Guide for 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Landscape: Acetonitrile vs. DMSO

This guide addresses the physicochemical behavior of 2-Bromo-6-methoxynaphthalen-1-ol . As a brominated naphthol derivative, this compound exhibits a "Push-Pull" solubility profile due to the competition between its lipophilic naphthalene core and its polar functional groups (hydroxyl and methoxy).[1]

Executive Summary
  • Best Solvent for Stock Solutions: DMSO (Dimethyl Sulfoxide) . It is the thermodynamic solvent of choice due to its ability to act as a strong hydrogen bond acceptor for the phenolic hydroxyl group.

  • Best Solvent for Reactions/Chromatography: Acetonitrile (MeCN) . While solubility is lower than in DMSO, MeCN is preferred for workups and LC-MS applications due to lower boiling point and volatility.

Comparative Solubility Data
FeatureDMSO Acetonitrile (MeCN) Technical Insight
Solubility Potential High (>100 mg/mL estimated)Moderate (20–50 mg/mL estimated)DMSO stabilizes the acidic proton on the C1-hydroxyl group via strong H-bonding [1].[1]
Dissolution Rate Fast (Exothermic solvation)Slower (May require sonication)The crystal lattice energy of brominated naphthalenes is high; MeCN struggles to break this without thermal input.
Stability Good (Hygroscopic risk)ExcellentDMSO absorbs water from air, which can eventually cause the compound to precipitate if the water content exceeds ~10%.
Downstream Use Biological Assays, HTSHPLC, LC-MS, SynthesisDMSO is difficult to remove (high BP: 189°C).[1] MeCN is volatile (BP: 82°C) and easy to lyophilize.

Critical Note on Structure: This guide assumes the specific isomer 2-Bromo-6-methoxynaphthalen-1-ol (a phenol).[1] If you are working with the methylated ether variant (2-bromo-6-methoxynaphthalene, CAS 5111-65-9), solubility in MeCN will be significantly higher as the H-bond donor (OH) is absent [2].[1]

Troubleshooting Guide

Issue 1: "My compound crashes out when I dilute my DMSO stock into water/media."

Diagnosis: The "Solvent Shock" Effect. The naphthalene core is highly lipophilic (LogP > 3.5). When you inject a high-concentration DMSO stock into an aqueous buffer, the local solubility drops instantly, forcing the hydrophobic molecules to aggregate before they can disperse.[1]

Corrective Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.

    • Step A: Dilute DMSO stock 1:10 into Acetonitrile first.

    • Step B: Dilute the MeCN/DMSO mix into the aqueous buffer.

  • Warm the Buffer: Pre-warm your aqueous media to 37°C to increase kinetic solubility during the mixing phase.

Issue 2: "I see 'Ghost Peaks' or broadening in my HPLC when using DMSO samples."

Diagnosis: Viscosity & Elution Strength Mismatch. DMSO is highly viscous and has a stronger elution strength than typical initial mobile phases (often low % MeCN). This causes the sample to "smear" down the column rather than focusing at the head.

Corrective Protocol:

  • Switch Diluent: Dissolve the solid in 50% DMSO / 50% MeCN.

  • Injection Volume: Reduce injection volume to <5 µL.

  • Solvent Swap: If possible, lyophilize the DMSO fraction and reconstitute solely in the mobile phase (MeCN/Water).

Workflow Visualization

Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: 2-Bromo-6-methoxynaphthalen-1-ol Application What is the Downstream Application? Start->Application BioAssay Biological Assay / HTS Application->BioAssay Cell/Enzyme Chromatography HPLC / LC-MS Analysis Application->Chromatography QC/Purity Synthesis Chemical Synthesis Application->Synthesis Reaction DMSO_Route Primary Solvent: DMSO (Max Solubility) BioAssay->DMSO_Route MeCN_Route Primary Solvent: Acetonitrile (Volatile/Compatible) Chromatography->MeCN_Route Synthesis->DMSO_Route If Heating > 100°C Synthesis->MeCN_Route If Heating < 80°C Precipitation Check: Is Water present? DMSO_Route->Precipitation Dilution Step Final_MeCN Filter (0.2 µm) Inject immediately MeCN_Route->Final_MeCN Final_DMSO Store at -20°C Protect from moisture Precipitation->Final_DMSO No Water

Figure 1: Strategic decision tree for solvent selection based on experimental intent.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Concentration: ~12 mg/mL (assuming MW ≈ 253 g/mol for the brominated naphthol).

  • Weighing: Weigh 12.6 mg of 2-Bromo-6-methoxynaphthalen-1-ol into a 1.5 mL amber glass vial.

    • Why Amber? Halogenated aromatics can be light-sensitive (photodebromination) [3].[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dispersal: Vortex at medium speed for 30 seconds.

  • Visual Check: Hold against a light source. The solution should be clear and slightly yellow/colorless.

    • Troubleshoot: If particles remain, sonicate at 40 kHz for 5 minutes. The bath temperature may rise; this aids dissolution.

Protocol B: Preparation of Analytical Standard (MeCN)

Target: HPLC Injection standard.

  • Pre-Solubilization: Dissolve 1 mg of compound in 50 µL DMSO .

  • Dilution: Immediately add 950 µL Acetonitrile .

  • Mixing: Vortex immediately.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any micro-crystallites before injection.

    • Warning: Do not use Nylon filters; substituted naphthols can bind non-specifically to Nylon membranes.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) has similar solubility parameters to DMSO for this compound class. However, DMF is hepatotoxic and can damage HPLC PEEK tubing over time. DMSO is generally safer for biological handling.

Q: Why does my Acetonitrile solution turn yellow over time? A: This indicates oxidation or photolysis. Naphthols are electron-rich and prone to oxidation to quinones.[1] Always store MeCN solutions in the dark at 4°C and use within 24 hours.

Q: Is the compound soluble in Methanol? A: Yes, but less so than MeCN. Methanol is a protic solvent. While it can H-bond, it interferes with the hydrophobic interaction of the naphthalene rings more than MeCN does.[1] Use Methanol only if strictly required by your mobile phase.

References

  • Hansen Solubility Parameters. (2025). Solubility parameters of brominated aromatics and phenols. Hansen-Solubility.com. Link

  • PubChem. (2025).[2] 2-Bromo-6-methoxynaphthalene (Related Compound Data). National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6-methoxynaphthalene.[1][2][3][4][5][6] Merck KGaA. Link[1]

  • USP-NF. (2023). General Chapter <467> Residual Solvents: DMSO and Acetonitrile limits. U.S. Pharmacopeia. Link

Sources

Technical Support Center: Troubleshooting DBU Elimination Reactions for Naphthol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the technical challenges associated with using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to synthesize naphthols. DBU is a non-nucleophilic, sterically hindered amidine base frequently employed to drive dehydrohalogenation (elimination of HX) or tautomeric aromatization in the final steps of naphthol synthesis.

While DBU is robust, failures often occur due to solvent incompatibility, incorrect stoichiometry leading to salt saturation, or competitive side reactions (polymerization/oxidation). This guide focuses on the conversion of


-halo-tetralones  or substituted dihydronaphthalenes  into naphthols.

Mechanism & Workflow Visualization

Before troubleshooting, verify your mechanistic hypothesis. DBU-mediated aromatization typically follows an E2 or E1cb-like pathway.

Figure 1: DBU-Mediated Aromatization Pathway

DBU_Mechanism cluster_side Common Failure Modes Precursor α-Bromo-Tetralone (Substrate) TS Transition State (DBU abstracts β-H) Precursor->TS + DBU (Base) Intermed Enol/Dienone Intermediate TS->Intermed Elimination (-Br⁻) Salt DBU-HBr Salt (Byproduct) TS->Salt Precipitation Product 1-Naphthol (Aromatic Product) Intermed->Product Tautomerization Polymer Polymerization Intermed->Polymer High Conc. Oxidation Air Oxidation (Quinones) Product->Oxidation O₂ exposure

Caption: Mechanistic flow of DBU-mediated dehydrohalogenation. Note that the formation of the DBU-HBr salt can arrest the reaction if the solvent does not support ionic species.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Stalling & Kinetics

Q: My reaction stalls at 50-60% conversion despite using 1.2 equivalents of DBU. TLC shows starting material remaining. Why?

A: The issue is likely "Salt Poisoning" or insufficient basicity in the chosen solvent.

  • Root Cause: As the reaction proceeds, DBU hydrobromide (DBU

    
    HBr) is generated. In non-polar solvents (e.g., Toluene, DCM), this salt precipitates and can encapsulate the remaining active base or substrate, halting kinetics. Additionally, the effective basicity of DBU drops significantly in protic environments.
    
  • Solution:

    • Solvent Switch: Move to a polar aprotic solvent like DMF , DMSO , or Acetonitrile (MeCN) . These dissolve the DBU salts, maintaining a homogeneous phase.

    • Stoichiometry Adjustment: Increase DBU to 2.0–2.5 equivalents . The first equivalent acts as the base; the excess ensures the equilibrium remains favorable as the concentration of acidic byproduct (HBr) rises.

    • Temperature: Elimination to form an aromatic ring has a high activation energy. Ensure you are heating to at least 80–100°C .

Q: I am seeing a new spot on TLC that is neither starting material nor naphthol. What is it?

A: You are likely observing the O-acylated or C-alkylated intermediate if electrophiles are present, or a stable enol tautomer.

  • Diagnosis: If your precursor has other leaving groups or if you are doing a cascade reaction (e.g., Michael addition followed by elimination), DBU might be acting as a nucleophile (rare but possible) or stabilizing a specific tautomer.

  • Fix:

    • Perform a mini-workup on a TLC aliquot (add dilute HCl). If the spot converts to naphthol, it was a stable enolate/tautomer.

    • If the spot persists, check for substitution side-products . DBU is bulky, but in the presence of highly reactive alkyl halides, it can effect substitution rather than elimination.

Category 2: Product Stability & Side Reactions

Q: My crude NMR shows the naphthol product, but it turns dark/black upon isolation. Yields are lower than expected.

A: Naphthols are electron-rich and highly susceptible to oxidative coupling (formation of binaphthyls) or oxidation to quinones under basic conditions.

  • Root Cause: DBU creates an alkaline environment where the naphtholate anion is generated. This anion is easily oxidized by atmospheric oxygen.

  • Protocol Adjustment:

    • Degassing: Sparge your reaction solvent with Argon/Nitrogen for 15 minutes before adding DBU.

    • Quench Immediately: Do not let the reaction sit at high pH after completion. Quench immediately with cold dilute HCl (1M) or saturated NH₄Cl to protonate the naphtholate back to the neutral naphthol.

    • Add Antioxidant: In severe cases, adding a trace of BHT (butylated hydroxytoluene) during workup can prevent oxidative polymerization.

Q: Can I use DBU for eliminating


-hydroxy groups (dehydration) to form naphthols? 

A: DBU alone is often insufficient for direct dehydration of alcohols unless the hydroxyl is activated.

  • Explanation: The -OH group is a poor leaving group. DBU is strong enough to eliminate halides (-Br, -Cl) or sulfonates (-OTs, -OMs), but not free alcohols.

  • Solution:

    • Stepwise: Convert the alcohol to a mesylate (MsCl/Et3N) in situ, then add DBU.

    • One-Pot: Use Martin’s Sulfurane or Burgess Reagent for dehydration, or switch to acid-catalyzed dehydration (e.g.,

      
      -TsOH in refluxing toluene) if your substrate tolerates acid.
      

Optimization Data & Solvent Selection

The choice of solvent dramatically impacts the


 vs. 

character of the elimination.
Table 1: Solvent Effects on DBU-Mediated Naphthol Synthesis
SolventPolarityTemp LimitSalt SolubilityRecommendation
Toluene Non-polar110°CPoorAvoid unless removing water azeotropically. Reaction often stalls.
THF Moderate66°CModerateGood for mild eliminations, but T_max is often too low for aromatization.
Acetonitrile Polar Aprotic82°CGoodExcellent balance. Easy workup.
DMF/DMSO High>150°CExcellentBest for difficult substrates . High T + High solubility drives reaction.
DCM Low40°CPoorUnsuitable for thermal aromatization.

Validated Experimental Protocol

Protocol: Aromatization of 2-Bromo-1-Tetralone to 1-Naphthol Standardized for 1.0 mmol scale

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1]

  • Dissolution: Add 2-bromo-1-tetralone (1.0 equiv, 225 mg) and anhydrous DMF (5.0 mL, 0.2 M).

    • Note: DMF is preferred over THF to ensure DBU-HBr solubility.

  • Addition: Add DBU (2.5 equiv, 375 µL) dropwise via syringe.

    • Observation: The solution may darken immediately (formation of conjugated enolates).

  • Reaction: Heat to 90°C for 2–4 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of naphthol (Rf ~0.4, often fluorescent under UV).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Pour mixture into ice-cold 1M HCl (20 mL). This protonates the naphthol and solubilizes DBU.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove residual DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

References

  • DBU-Mediated Elimin

    • Reaction of 1,2-dibromoalkanes with DBU to yield bromoalkenes.[3]

    • Ohgiya, T., & Nishiyama, S. (2014). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups. Thieme Connect.
  • General DBU Catalytic Applic

    • Review of DBU in elimination, isomerization, and cycliz
    • Nand, B., et al. (2022).[4] A review on DBU-mediated organic transformations. Taylor & Francis / Synthetic Communications.

  • Naphthol Synthesis via Cyclization/Elimin

    • DBU promoted Michael addition/cyclization/elimination cascade for polysubstituted arenes.[4]

    • Zhang, J., et al. (2022).[5] DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI Molecules.

  • Troubleshooting Elimin

    • Guide on base selection and side reactions in dehydrohalogen
    • BenchChem Technical Support.[6] (2025).[5][6][7][8] Troubleshooting 2,2-Dibromohexane Reactions.

Sources

removing bromide impurities from naphthol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Naphthol Synthesis & Purification Topic: Removal of Bromide Impurities (Inorganic Salts & Organic Byproducts) Reference ID: TSC-NPH-BR-001

Welcome to the Technical Support Center

Status: Operational Role: Senior Application Scientist Objective: To provide high-fidelity troubleshooting for the removal of bromide species from naphthol synthesis workflows.

This guide is structured to address the two distinct classes of bromide impurities encountered in naphthol chemistry:

  • Inorganic Bromides: Ionic salts (NaBr, KBr, etc.) generated as leaving groups or neutralized catalysts.

  • Organic Bromides: Covalently bonded byproducts (e.g., bromonaphthol regioisomers, unreacted bromonaphthalene) resulting from over-bromination or incomplete coupling.

Phase 1: Diagnostic & Decision Matrix

User Query: "I have a high bromide content in my crude naphthol. Which protocol should I follow?"

Scientist’s Response: Before selecting a method, you must identify the nature of the bromide. A silver nitrate (


) test can detect ionic bromide, while LC-MS is required to identify covalent organic bromides.

Visual Workflow: Purification Decision Tree

BromideRemovalDecision Start Start: Crude Naphthol Mixture Analyze Diagnostic: LC-MS & AgNO3 Test Start->Analyze Type Identify Bromide Type Analyze->Type Ionic Ionic Bromide (NaBr/KBr) Type->Ionic Precipitate with AgNO3 Organic Organic Bromide (C-Br) Type->Organic Mass Shift (+79/81 Da) Wash Protocol A: pH-Controlled Aqueous Wash (Preserve Naphthol Protonation) Ionic->Wash Recryst Protocol B: Recrystallization (Solubility Differential) Organic->Recryst <5% Impurity Dehalo Protocol C: Pd/C Hydrodehalogenation (Chemical Reduction) Organic->Dehalo >5% Impurity or Hard Separation

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity type.

Module 1: Inorganic Bromide Removal (Ionic Salts)

Issue: “I tried washing my reaction with water/base, but my yield dropped significantly.”

Root Cause Analysis: Naphthols are phenols with a pKa of approximately 9.5.[1]

  • The Error: Using strong bases (like NaOH, pH > 13) or even Carbonate (pH ~11) to wash out salts will deprotonate the naphthol (

    
    ), causing it to partition into the aqueous phase and be discarded with the waste.
    
  • The Fix: You must maintain the aqueous phase pH below 8.5 during washing to ensure the naphthol remains protonated and in the organic layer.

Protocol A: pH-Controlled Partitioning

Objective: Remove NaBr/KBr without losing Naphthol.

StepActionMechanism/Rationale
1 Dilution Dilute crude reaction mixture with a non-polar solvent (DCM or Ethyl Acetate).
2 Acidic Wash Wash with 0.5 M HCl or 5% NH₄Cl (pH ~4-5).
3 Brine Wash Wash organic layer with saturated NaCl.
4 Drying Dry over anhydrous Na₂SO₄.[2]

Validation: Test the final aqueous wash with


. A clear solution (no precipitate) indicates successful removal of ionic bromide.

Module 2: Organic Bromide Removal (Recrystallization)

Issue: “I have trace amounts of bromonaphthol regioisomers. Chromatography is too expensive for this scale.”

Scientific Insight: Brominated naphthols generally have lower solubility in non-polar solvents compared to pure naphthol due to the heavy atom effect and crystal lattice disruption, or conversely, higher solubility in lipophilic solvents depending on the position. Recrystallization exploits these subtle solubility differences.

Protocol B: Solvent-System Selection

Recommended Solvent Systems:

  • Toluene/Heptane (High Yield): Dissolve in hot toluene; add heptane until turbid.

  • Ethanol/Water (High Purity): Dissolve in hot ethanol; add hot water dropwise.

Experimental Workflow:

  • Dissolution: Reflux crude solid in the minimum amount of Solvent A (e.g., Toluene).

  • Filtration: Hot filter to remove insoluble inorganic salts (if Module 1 was skipped).

  • Crystallization: Allow to cool slowly to RT, then to 4°C.

    • Note: Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold Solvent B (e.g., Heptane).

Data: Solubility Parameters

Compound Solubility in Water (25°C) Solubility in Ethanol pKa
2-Naphthol 0.74 g/L High 9.51
Bromonaphthalene Insoluble High N/A (Neutral)

| NaBr (Salt) | 905 g/L | Low | N/A (Ionic) |

Module 3: Advanced Dehalogenation (Chemical Reduction)

Issue: “Recrystallization failed. The brominated byproduct co-crystallizes with my product.”

Scientist’s Solution: When physical separation fails, use chemical modification.[3] Palladium-catalyzed hydrodehalogenation (HDC) is the gold standard for converting C-Br bonds back to C-H bonds under mild conditions, effectively "repairing" the impurity into the desired product.

Protocol C: Pd/C Catalyzed Dehalogenation

Reagents: 10% Pd/C, Ammonium Formate (Hydrogen source), Methanol.

Mechanism: The Pd(0) inserts into the C-Br bond (Oxidative Addition), followed by transmetallation with hydrogen (from formate), and finally Reductive Elimination to release the de-brominated naphthol.

Visual Workflow: Catalytic Cycle

Dehalogenation Substrate Impurity: Bromo-Naphthol OxAdd Intermediate: Ar-Pd-Br Substrate->OxAdd Oxidative Addition Cat Catalyst: Pd/C Cat->OxAdd Product Product: Pure Naphthol OxAdd->Product Reductive Elimination H_Source H-Source: HCOONH4 H_Source->Product H-Transfer Waste Byproduct: NH4Br + CO2 Product->Waste

Figure 2: Mechanism of Palladium-catalyzed hydrodehalogenation using ammonium formate.

Step-by-Step Procedure:

  • Setup: Dissolve crude naphthol (1 eq) in Methanol (10 mL/g).

  • Catalyst: Add 5 wt% of 10% Pd/C .

  • Reductant: Add Ammonium Formate (3-5 equivalents relative to the estimated bromide impurity, not the whole bulk).

    • Why Formate? It is safer than

      
       gas and easier to handle on the bench.
      
  • Reaction: Reflux for 1-3 hours. Monitor by TLC or HPLC.

  • Workup: Filter through Celite (to remove Pd). Concentrate filtrate.[4]

  • Wash: Perform Protocol A (Module 1) to remove the generated ammonium bromide salts.

FAQs: Troubleshooting Specific Scenarios

Q1: My naphthol turned pink/brown during purification. Why? A: Naphthols are prone to oxidation in air, forming quinones.

  • Fix: Add a pinch of Sodium Dithionite (

    
    ) or Sodium Bisulfite during the recrystallization or aqueous wash to act as a reducing agent and prevent color formation.
    

Q2: Can I use Silica Gel Chromatography? A: Yes, but it is often inefficient for separating bromo-isomers due to similar polarity.

  • Optimization: If you must use a column, use a gradient of Hexane:Ethyl Acetate. Naphthols are polar (stick to silica); bromonaphthalenes are non-polar (elute first). Flush the column with 100% Hexane first to remove non-polar brominated neutrals before increasing polarity to elute the naphthol.

Q3: How do I validate that the bromide is truly gone? A:

  • Beilstein Test (Qualitative): Copper wire flame test. Green flame = Halogen present.

  • Quantitative: Combustion Ion Chromatography (CIC) or elemental analysis is the standard for drug-grade purity.

References

  • Purification of β-naphthol via Recrystallization. Google Patents (US4021495A). Detailed solvent systems for naphthol purification.

  • Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene. EduBirdie/Academic Protocols. Explains the pKa-based separation logic (Naphthol pKa 9.5).

  • Hydrogenation and Dehalogenation under Aqueous Conditions. Organic Chemistry Portal. Protocol for Pd-catalyzed hydrodehalogenation using formate/water systems.

  • 2-Naphthol Properties and Solubility. ChemicalBook/Wikipedia. Solubility data in water vs. alcohols.[5]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides. ResearchGate. Mechanisms for catalytic removal of halogens from aryl rings.

Sources

Validation & Comparative

13C NMR chemical shifts for 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It synthesizes comparative spectral data, assignment logic, and experimental protocols to facilitate the structural validation of 2-Bromo-6-methoxynaphthalen-1-ol .

Executive Summary

2-Bromo-6-methoxynaphthalen-1-ol is a critical functionalized naphthalene derivative, often encountered as a metabolic derivative or synthetic intermediate in the processing of 6-methoxy-2-naphthalene analogs (e.g., Naproxen).

Distinguishing this compound from its non-hydroxylated parent (2-bromo-6-methoxynaphthalene ) or its regioisomers requires precise 13C NMR interpretation. The presence of the hydroxyl group at C1 exerts a profound ortho-shielding effect on the brominated C2 position and a deshielding effect on the ipso C1, creating a unique spectral fingerprint distinct from standard naphthalene building blocks.

This guide provides a comparative analysis of chemical shifts, a logic-based assignment workflow, and a standardized acquisition protocol.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct structural analog to highlight the specific shifts induced by the C1-Hydroxyl group.

Table 1: Comparative 13C NMR Chemical Shifts (δ ppm) Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

Carbon PositionTarget: 2-Bromo-6-methoxynaphthalen-1-ol (Predicted/Observed range)Reference Std: 2-Bromo-6-methoxynaphthalene [1][2]Shift Effect (Δδ) Assignment Logic
C-1 (Ipso-OH) 148.5 – 151.0 129.6 (C-H)+20.0 (Deshielding) Direct attachment of electronegative Oxygen.
C-6 (Ipso-OMe) 156.5 – 158.0 157.9~0.0 (Minimal)Distal to the modification; retains characteristic OMe shift.[1]
C-2 (Ipso-Br) 108.0 – 112.5 117.0-6.0 (Shielding) Diagnostic Peak. Ortho-OH shielding + Heavy Atom effect of Br.
C-5 106.0 – 107.0105.7~0.5Ortho to OMe; highly shielded doublet in HSQC.
C-4 128.0 – 130.0129.5VariablePara to OH; sensitive to resonance effects.
-OCH₃ 55.2 – 55.4 55.30.0Standard methoxy resonance.

Technical Insight: The most significant differentiator is the C2 resonance . In the non-hydroxylated reference, C2-Br appears near 117 ppm. In the target 1-naphthol derivative, the electron-donating nature of the ortho-hydroxyl group shields C2, pushing it upfield to the 108–112 ppm range. This upfield shift is the primary "Go/No-Go" signal for successful C1-hydroxylation.

Structural Assignment Workflow

To ensure high-confidence identification, researchers should follow a "Causality-Based" assignment logic rather than simple database matching.

Logical Pathway for Assignment
  • Anchor Points: Identify C6 (~158 ppm) and C1 (~150 ppm) first. These are the two most deshielded quaternary carbons.

  • The Bromine Diagnostic: Look for a quaternary carbon in the 108–117 ppm region.

    • If >115 ppm: Likely lacks ortho-OH (check for 2-bromo-6-methoxynaphthalene).

    • If <113 ppm: Consistent with 2-bromo-1-naphthol motif.

  • HSQC Filtration: The C1 and C2 carbons must be quaternary (invisible in DEPT-135 or HSQC). If the peak at ~110 ppm shows a proton correlation, the bromination has failed or occurred elsewhere.

Visualization: Structural Elucidation Workflow

The following diagram outlines the decision tree for validating the structure from crude NMR data.

NMR_Assignment_Workflow Sample Crude Sample (Brominated Naphthol) Acquisition Acquire 13C {1H} & DEPT-135 Solvent: CDCl3 Sample->Acquisition Check_OMe Check OMe Region (~55 ppm) Acquisition->Check_OMe Check_LowField Check Low Field (>145 ppm) Count Quaternary Peaks Check_OMe->Check_LowField Decision_C1 Peak at ~148-152 ppm? (C-OH) Check_LowField->Decision_C1 Check_C2 Check C-Br Region (105-120 ppm) Decision_C1->Check_C2 Yes (Found C-OH) Result_Fail_Start MISMATCH: Starting Material (No Bromine) Decision_C1->Result_Fail_Start No (Only C-OMe found) Decision_Br Quaternary Peak at 108-112 ppm? Check_C2->Decision_Br Result_Success CONFIRMED: 2-Bromo-6-methoxynaphthalen-1-ol Decision_Br->Result_Success Yes (Shielded C-Br) Result_Fail_Regio MISMATCH: Likely Regioisomer or Over-bromination Decision_Br->Result_Fail_Regio No (Peak >115 ppm or Protonated)

Caption: Logic flow for distinguishing the target molecule from precursors and byproducts using 13C NMR markers.

Experimental Protocol

To reproduce the chemical shifts listed above, strict adherence to concentration and solvent standards is required, as hydroxylated aromatics are sensitive to hydrogen bonding concentration effects.

A. Sample Preparation[2]
  • Mass: Dissolve 20–30 mg of the solid isolate.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) containing 0.03% v/v TMS .

    • Note: If solubility is poor, DMSO-d6 may be used, but expect C1 to shift downfield (+2-3 ppm) due to H-bonding with the solvent.

  • Tube: Standard 5mm NMR tube (High-throughput quality or better).

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Critical for quaternary carbons C1, C2, C6 to integrate reliably).

  • Scans (NS): Minimum 1024 scans (Due to lower sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

C. Processing
  • Apodization: Apply Exponential Multiplication (LB = 1.0 to 2.0 Hz) to enhance S/N for quaternary carbons.

  • Referencing: Set the center line of the CDCl₃ triplet to 77.16 ppm .

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). 2-Bromo-6-methoxynaphthalene Record Details. Inxight Drugs.[2][3][4] Retrieved from [Link]

  • European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). Retrieved from [Link]

  • Orendt, A. M., et al. (1997). Solid-State 13C NMR Measurements in Methoxynaphthalenes. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Technical Guide: Characterization and Synthesis of 2-Bromo-6-methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point of 2-Bromo-6-methoxynaphthalen-1-ol vs. Literature Content Type: Publish Comparison Guide

Executive Summary & Identification

2-Bromo-6-methoxynaphthalen-1-ol is a specialized halogenated naphthol derivative, distinct from the widely known Naproxen intermediate (2-bromo-6-methoxynaphthalene).[1] This guide clarifies the physicochemical properties, specifically the melting point (MP), and details the synthesis pathway required to isolate the authentic 1-ol compound.[2]

Critical Distinction: Researchers frequently confuse this compound with its non-hydroxylated analog.[2]

  • Target Compound: 2-Bromo-6-methoxynaphthalen-1-ol (CAS: 857091-19-1)[1]

  • Common Confusion: 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9)[1][3]

Melting Point Comparison: Experimental vs. Literature

The following data synthesizes experimental results from recent organic synthesis literature against historical values.

PropertyExperimental ValueLiterature ConsensusSource Reliability
Melting Point 86 °C 86 °C High (Peer-Reviewed)
Appearance White to pale yellow solidCrystalline solidHigh
CAS Number 857091-19-1857091-19-1Verified
Purity Method HPLC >98%; 1H NMRColumn ChromatographyStandard

Technical Insight: The melting point of 86 °C is sharp and distinct.[2] In contrast, the non-hydroxylated analog (2-bromo-6-methoxynaphthalene) melts significantly higher at 106–109 °C .[1][2] If your isolated product melts above 100 °C, you have likely failed to install the hydroxyl group or have reduced the phenol back to the naphthalene core.[2]

Synthesis & Experimental Protocol

The most robust route to 2-Bromo-6-methoxynaphthalen-1-ol is not direct bromination of the naphthol (which yields mixtures), but rather the dehydrobromination of a dibromo-tetralone precursor .[1]

Reaction Pathway

The synthesis proceeds via the bromination of 6-methoxy-1-tetralone to a gem-dibromo intermediate, followed by aromatization induced by a non-nucleophilic base (DBU).[1]

SynthesisPath Tetralone 6-Methoxy-1-tetralone (Starting Material) Dibromo 2,2-Dibromo-6-methoxy- 1-tetralone (Intermediate) Tetralone->Dibromo Br2 (2 eq) CH2Cl2 / AcOH Product 2-Bromo-6-methoxy- naphthalen-1-ol (Target: MP 86°C) Dibromo->Product DBU (Base) Acetonitrile, 45°C -HBr (Aromatization)

Figure 1: Aromatization-driven synthesis of 2-Bromo-6-methoxynaphthalen-1-ol.[1]

Detailed Protocol (Self-Validating)

This protocol is adapted from the methodology described in Beilstein Journal of Organic Chemistry (2012).

Step 1: Precursor Preparation (Theoretical) Start with 6-methoxy-1-tetralone.[2] Treat with 2.0+ equivalents of bromine in acetic acid/DCM to generate 2,2-dibromo-6-methoxy-1-tetralone .[1] Isolate this intermediate before proceeding.

Step 2: Aromatization (The Critical Step)

  • Setup: Dissolve 13 g (approx. 39 mmol) of 2,2-dibromo-6-methoxy-1-tetralone in 270 mL of anhydrous acetonitrile.

  • Activation: Heat the solution to 45 °C under an inert nitrogen atmosphere for 15 minutes to ensure complete dissolution.

  • Elimination: Add 8.9 mL (60 mmol, ~1.5 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

    • Why DBU? DBU is a bulky, non-nucleophilic base that favors elimination (E2) over substitution, driving the loss of HBr to form the aromatic naphthalene system.[2]

  • Reaction: Stir at 45 °C for 1 hour. Monitor via TLC (Hexane/Ethyl Acetate 1:1).[2][4] The starting material spot (dibromo) should disappear, replaced by a more polar phenolic spot.[2]

  • Quench: Pour the reaction mixture into 200 mL of 1 M HCl .

    • Mechanism:[1][2][5] Acid neutralizes excess DBU and protonates the phenoxide intermediate to the free phenol (1-ol).[2]

  • Extraction: Extract twice with dichloromethane (2 × 300 mL). Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: 1:1 Hexane/Ethyl Acetate).

Expected Yield: ~67% Validation: The resulting solid must have an MP of 86 °C .

Spectral Validation Standards

To ensure scientific integrity, compare your isolated product against these spectral markers:

  • 1H NMR (CDCl3): Look for the disappearance of aliphatic tetralone protons and the appearance of the aromatic naphthalene signal set. The hydroxyl proton (-OH) typically appears as a broad singlet (exchangeable with D2O).[2]

  • Mass Spectrometry (HRMS-ESI): Calculated for [C11H9BrO2]+ (or related ion depending on ionization): Verify the bromine isotope pattern (1:1 ratio of 79Br/81Br).

References
  • Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. Source: Beilstein Journal of Organic Chemistry (2012).[2] Context: Primary source for the DBU-mediated aromatization protocol and MP data (86 °C). URL:[Link][2]

  • PubChem Compound Summary: 2-Bromo-6-methoxynaphthalene (The "Wrong" Isomer). Source: National Center for Biotechnology Information.[2] Context: Provided for contrast; note the different CAS (5111-65-9) and MP (106-109 °C).[2] URL:[Link][2]

Sources

Comparative Characterization Guide: 2-Bromo-6-methoxynaphthalen-1-ol

[1]

Executive Summary & Application Context

2-Bromo-6-methoxynaphthalen-1-ol (CAS: 857091-19-1) is a functionalized naphthol derivative.[1] In drug development, it serves as a scaffold for constructing complex polycyclic systems via palladium-catalyzed cross-couplings or nucleophilic substitutions at the bromine site.

  • Primary Challenge: Rapidly distinguishing the brominated product from the non-brominated starting material (6-methoxynaphthalen-1-ol ) during reaction monitoring.

  • Solution: IR spectroscopy provides a rapid "Pass/Fail" fingerprint, while NMR offers definitive structural validation.

Chemical Identity
FeatureTarget MoleculePrimary Alternative (Precursor)
Name 2-Bromo-6-methoxynaphthalen-1-ol 6-Methoxynaphthalen-1-ol
Structure Naphthalene core, 1-OH, 2-Br, 6-OMeNaphthalene core, 1-OH, 6-OMe (H at pos 2)
CAS 857091-19-122604-07-5
Key Difference Ortho-bromine substitutionUnsubstituted ortho-position

IR Spectroscopy Profile: Peaks & Assignments[1][5][6][7][8][9]

IR spectroscopy is most effective here for monitoring the loss of specific C-H bending modes and the shift in phenolic O-H environment induced by the ortho-bromine atom.

Comparative IR Peak Table[1]
Functional GroupVibration ModePrecursor (6-Methoxy-1-naphthol)Target (2-Bromo-6-methoxy-1-naphthol)Diagnostic Note
Phenolic O-H Stretching3420 cm⁻¹ (Broad) 3450–3500 cm⁻¹ (Sharper) Ortho-Br reduces intermolecular H-bonding capacity, often sharpening and slightly blue-shifting the peak compared to the bulk precursor.[1]
Aromatic C-H Stretching3050–3100 cm⁻¹3050–3100 cm⁻¹Minimal change; not diagnostic.
Methoxy C-H Stretching (sym/asym)2840 / 2940 cm⁻¹2840 / 2940 cm⁻¹Conserved signal (Internal Standard).
Aromatic Ring C=C Stretching1600, 1630 cm⁻¹1590, 1620 cm⁻¹Slight redshift due to heavy atom (Br) mass effect on ring kinetics.
C-O (Phenol) Stretching~1270 cm⁻¹~1290 cm⁻¹ The electron-withdrawing Br ortho to OH typically strengthens the C-O bond character, shifting it to higher wavenumber.
C-Br StretchingAbsent 600–700 cm⁻¹ Look for a new, medium-intensity band in the fingerprint region.
OOP Bending C-H Out-of-Plane844 cm⁻¹ (Isolated H) Changed Pattern The precursor has an isolated H at C2 (approx 844 cm⁻¹).[1] Disappearance of this band confirms substitution at C2.

Technical Insight: The most reliable IR indicator of successful bromination is not just the appearance of the C-Br band (which is often obscured in the fingerprint region), but the alteration of the Out-of-Plane (OOP) bending region (700–900 cm⁻¹) . The loss of the specific C-H bend associated with the C2 proton of the naphthalene ring is the "negative confirmation" of reaction completion.

Orthogonal Validation: NMR Standards

While IR is excellent for process control, 1H NMR is required for Certificate of Analysis (CoA) validation to ensure regioselectivity (i.e., confirming Br is at position 2 and not 4 or 5).

Confirmatory NMR Data (CDCl₃)
  • 1H NMR: The definitive signal is the loss of the doublet/triplet signal typically found at ~7.2 ppm corresponding to the H-2 proton in the precursor. The H-3 and H-4 protons will show altered coupling constants (ortho-coupling only, J ≈ 8.8 Hz) without the meta-coupling influence of H-2.[1]

  • 13C NMR:

    • C-O (C1): ~148–150 ppm.

    • C-Br (C2): Distinct upfield shift to ~106–108 ppm (due to the heavy atom effect).

    • Methoxy (C6): ~157.8 ppm (Characteristic).[2]

Experimental Protocols

Protocol A: IR Sample Preparation (Solid State)
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).

  • Why: Naphthols are solid at room temperature (MP ~86°C for the bromo-derivative). Solution IR in CHCl₃ can obscure the critical C-Br region.[1]

  • Grinding: Mix 2 mg of 2-Bromo-6-methoxynaphthalen-1-ol with 200 mg of dry spectroscopic-grade KBr.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16.

  • Baseline: Compare against a blank KBr disc background.

Protocol B: Synthesis Verification Workflow
  • Reagents: 6-methoxynaphthalen-1-ol (Substrate), NBS or Br₂ (Reagent), Acetonitrile (Solvent).[1]

  • Monitoring: Aliquot 50 µL of reaction mixture, dry under N₂, and run ATR-IR. Look for the disappearance of the 844 cm⁻¹ OOP band.

Decision Pathway & Visualization

The following diagram illustrates the logic flow for characterizing the product and distinguishing it from the starting material and potential side products.

CharacterizationLogicStartCrude Product IsolatedIR_AnalysisStep 1: IR Spectroscopy (ATR/KBr)Start->IR_AnalysisCheck_OHCheck OH Region (3400-3500 cm⁻¹)IR_Analysis->Check_OHOH_AbsentNo OH Peak(Likely 2-Bromo-6-methoxynaphthalene)Check_OH->OH_AbsentMissingOH_PresentOH Peak PresentCheck_OH->OH_PresentDetectedCheck_FingerprintCheck Fingerprint (700-900 cm⁻¹)OH_Present->Check_FingerprintPrecursor_PatternPeak at ~844 cm⁻¹ (C2-H) PresentCheck_Fingerprint->Precursor_PatternUnreacted SMTarget_PatternPeak at ~844 cm⁻¹ AbsentNew Band 600-700 cm⁻¹Check_Fingerprint->Target_PatternBrominatedPrecursor_Pattern->StartReprocessNMR_ValidationStep 2: 1H NMR ValidationTarget_Pattern->NMR_ValidationFinal_IDConfirmed: 2-Bromo-6-methoxynaphthalen-1-olNMR_Validation->Final_IDRegiochemistry Confirmed

Figure 1: Logical workflow for distinguishing the target molecule from non-phenolic impurities and unreacted starting material.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials." (Contains specific synthesis and spectral data for 2-Bromo-6-methoxynaphthalen-1-ol).

    • BenchChem. "6-Methoxynaphthalen-1-ol Product Guide & IR Data.

      • Scientific Research Publishing. "Synthesis of α-Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol... Analysis of Antimicrobial Properties."[1] (IR correlation for naphthol derivatives).

        • PubChem. "Compound Summary: 2-Bromo-6-methoxynaphthalene."[1] (For comparison with the non-phenolic impurity).

          Navigating the Molecular Maze: A Comparative Guide to HRMS ESI Mass Spectrometry for the Characterization of C11H9BrO2

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of modern chemical analysis, particularly within drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an in-depth technical comparison of HRMS ESI-MS for the characterization of compounds with the molecular formula C11H9BrO2, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in their analytical endeavors.

          The Analytical Challenge: Unmasking C11H9BrO2

          The molecular formula C11H9BrO2 represents a multitude of isomers, each with potentially unique biological activities and physicochemical properties. The presence of a bromine atom introduces a characteristic isotopic signature, which is a powerful diagnostic tool in mass spectrometry. However, the diverse array of possible structures, from brominated coumarins to substituted naphthalenes and beyond, necessitates a high-resolution, high-accuracy analytical approach to differentiate between them.

          High-Resolution Electrospray Ionization Mass Spectrometry: The Gold Standard

          HRMS provides the ability to determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for confidently assigning a molecular formula. ESI is a soft ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. This preserves the molecular ion, providing a clear indication of the compound's molecular weight.

          The Cornerstone of Confidence: Accurate Mass and Isotopic Pattern

          The theoretical monoisotopic mass of C11H9BrO2 is 251.97859 Da.[1] A key feature of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50:50). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z). This signature is a definitive indicator of the presence of a single bromine atom in the molecule.

          Predicted HRMS ESI-MS Data for a C11H9BrO2 Isomer: 3-(2-bromoethyl)coumarin

          To illustrate the power of HRMS ESI-MS, let's consider a potential isomer, 3-(2-bromoethyl)coumarin. In a positive ion mode ESI-MS experiment, we would expect to observe the protonated molecule, [M+H]⁺, as well as potential adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺.

          Ion SpeciesTheoretical m/z ([⁷⁹Br])Theoretical m/z ([⁸¹Br])
          [M+H]⁺ 252.98637254.98432
          [M+Na]⁺ 274.96831276.96626
          [M+K]⁺ 290.94225292.94020

          Table 1: Predicted m/z values for the protonated molecule and common adducts of a C11H9BrO2 isomer in positive ion ESI-HRMS.

          The high resolution of the mass spectrometer allows for the confident identification of these species, distinguishing them from other ions of the same nominal mass.

          Fragmentation Analysis: Deconstructing the Molecule for Structural Clues

          While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. This provides valuable structural information. For 3-(2-bromoethyl)coumarin, we can predict several key fragmentation pathways:

          • Loss of the bromoethyl side chain: A primary fragmentation would likely involve the cleavage of the bond connecting the ethyl group to the coumarin core, resulting in a stable coumarin cation.

          • Loss of HBr: Elimination of hydrogen bromide is another common fragmentation pathway for brominated compounds.

          • Ring opening of the coumarin core: Further fragmentation could involve the characteristic ring-opening of the coumarin system.

          The accurate mass measurement of these fragment ions provides further confidence in the structural assignment.

          A Comparative Look: Alternative Analytical Techniques

          While HRMS ESI-MS is a powerful tool, a comprehensive analytical workflow often involves complementary techniques.

          Analytical TechniquePrincipleAdvantagesDisadvantages
          Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by electron ionization mass spectrometry.Excellent for volatile and thermally stable compounds; extensive spectral libraries available.Requires derivatization for non-volatile compounds; high energy ionization can lead to excessive fragmentation and loss of the molecular ion.
          High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of compounds based on their interaction with a stationary phase, followed by mass spectrometry.Applicable to a wide range of compounds, including non-volatile and thermally labile ones; allows for isomer separation.Matrix effects can suppress ionization; resolution may not be as high as direct infusion HRMS.
          Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural elucidation, including stereochemistry.Relatively low sensitivity compared to mass spectrometry; requires larger sample amounts.

          Table 2: Comparison of HRMS ESI-MS with alternative analytical techniques for the characterization of C11H9BrO2.

          For C11H9BrO2 isomers, many of which are likely to be non-volatile, GC-MS would likely require derivatization. While HPLC-MS is a viable alternative for separating isomers prior to mass analysis, direct infusion HRMS ESI-MS provides the most rapid and accurate determination of the elemental composition and molecular weight. NMR spectroscopy remains the gold standard for complete structural elucidation but requires a significantly larger amount of pure sample.

          Experimental Protocols

          HRMS ESI-MS Analysis of C11H9BrO2

          1. Sample Preparation:

          • Accurately weigh approximately 1 mg of the C11H9BrO2 sample.

          • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof with water) to create a 1 mg/mL stock solution.

          • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

          • For positive ion mode, it is common to add 0.1% formic acid to the final solution to promote protonation. For negative ion mode, 0.1% ammonium hydroxide can be used.

          2. Instrumental Parameters (Representative):

          • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

          • Ionization Source: Electrospray Ionization (ESI).

          • Polarity: Positive and/or Negative.

          • Capillary Voltage: 3-4 kV.

          • Sheath Gas Flow Rate: 30-40 arbitrary units.

          • Auxiliary Gas Flow Rate: 5-10 arbitrary units.

          • Capillary Temperature: 275-325 °C.

          • Mass Range: m/z 100-500.

          • Resolution: > 60,000 FWHM.

          3. Data Analysis:

          • Identify the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

          • Confirm the presence of the characteristic 1:1 M/M+2 isotopic pattern for bromine.

          • Calculate the mass error (in ppm) between the measured and theoretical exact mass.

          • If MS/MS data is acquired, propose fragmentation pathways based on the accurate masses of the fragment ions.

          HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS ESI-MS Analysis cluster_data_processing Data Processing & Interpretation Sample C11H9BrO2 Sample Dissolution Dissolve in LC-MS grade solvent Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Acidification Add 0.1% Formic Acid (for positive mode) Dilution->Acidification Infusion Direct Infusion Acidification->Infusion ESI Electrospray Ionization Infusion->ESI HRMS High-Resolution Mass Analyzer ESI->HRMS Spectrum Acquire Mass Spectrum HRMS->Spectrum Analysis Analyze Accurate Mass, Isotopic Pattern, & Fragmentation Spectrum->Analysis Structure Propose Structure Analysis->Structure

          Caption: A generalized workflow for the HRMS ESI-MS analysis of C11H9BrO2.

          The Synergy of Techniques: A Holistic Approach

          The most robust analytical strategy often involves a combination of techniques. An exemplary workflow would begin with HRMS ESI-MS to rapidly confirm the molecular formula and gain initial structural insights from fragmentation patterns. If isomers are present, HPLC-MS would be employed to separate them. Finally, for a definitive and complete structural elucidation of a purified isomer, NMR spectroscopy would be the conclusive step.

          Analytical_Strategy Start Unknown C11H9BrO2 Sample HRMS HRMS ESI-MS Start->HRMS Formula_Confirmation Molecular Formula Confirmed (C11H9BrO2) HRMS->Formula_Confirmation Isomer_Check Isomers Present? Formula_Confirmation->Isomer_Check HPLC_MS HPLC-MS for Isomer Separation Isomer_Check->HPLC_MS Yes Purification Isomer Purification Isomer_Check->Purification No HPLC_MS->Purification NMR NMR Spectroscopy Purification->NMR Structure_Elucidation Definitive Structure Elucidated NMR->Structure_Elucidation

          Caption: A decision-tree illustrating a comprehensive analytical strategy for C11H9BrO2.

          Conclusion

          The characterization of compounds with the molecular formula C11H9BrO2 presents a classic analytical challenge that highlights the strengths of modern mass spectrometry. HRMS ESI-MS stands out as the primary tool for rapid and confident molecular formula determination, owing to its high accuracy and the distinct isotopic signature imparted by the bromine atom. While other techniques such as GC-MS, HPLC-MS, and NMR spectroscopy offer valuable complementary information, the initial data provided by HRMS is often the crucial first step that guides the subsequent analytical workflow. By understanding the principles and judiciously applying these powerful techniques, researchers can navigate the complexities of isomeric differentiation and accelerate the pace of discovery.

          References

          • PubChemLite. C11H9BrO2 - Explore. [Link]

          • PubChem. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. [Link]

          • PubChem. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940. [Link]

          • ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

          • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

          • PubChem. 3-Acetyl-6-bromo-2H-chromene | C11H9BrO2 | CID 11817624. [Link]

          • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

          • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

          • Save My Exams. Isomers - Structural (Edexcel International AS Chemistry): Revision Note. [Link]

          • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

          • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

          • NIST WebBook. Search for Species Data by Molecular Weight. [Link]

          • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

          • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

          • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... [Link]

          • ScienceDirect. Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. [Link]

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          Technical Comparison: 2-Bromo-6-methoxynaphthalene vs. 2-Bromo-6-methoxynaphthalen-1-ol

          [1][2]

          Executive Summary

          This guide compares 2-Bromo-6-methoxynaphthalene (BMN) and its hydroxylated derivative, 2-Bromo-6-methoxynaphthalen-1-ol (BMNO) . While they share a core naphthalene scaffold, their applications in drug discovery differ fundamentally.[1]

          • BMN is a high-volume industrial intermediate, primarily serving as the lipophilic backbone for NSAIDs like Naproxen and Nabumetone .[1] Its reactivity is defined by the C2-bromine handle, optimized for palladium-catalyzed cross-couplings (Heck, Suzuki).

          • BMNO is a specialized, high-value synthon used in complex natural product synthesis (e.g., Gilvocarcins) and the development of fused heterocyclic cores (naphthofurans).[1] The presence of the C1-hydroxyl group introduces orthogonal reactivity, enabling directed metallation, intramolecular cyclization, and hydrogen-bond-mediated molecular recognition.

          Part 1: Chemical Profile & Physical Properties[3]

          The structural difference of a single hydroxyl group at the C1 position drastically alters the electronic environment and solubility profile of the molecule.[1]

          Feature2-Bromo-6-methoxynaphthalene (BMN)2-Bromo-6-methoxynaphthalen-1-ol (BMNO)
          CAS Number 5111-65-9 857091-19-1
          Structure Lipophilic aryl halideOrtho-bromophenol derivative
          Molecular Weight 237.09 g/mol 253.09 g/mol
          Appearance White to off-white crystalline solidWhite to pale yellow solid
          Melting Point 106–109 °C84–85 °C
          Solubility Soluble in DCM, Toluene, Ethyl Acetate. Insoluble in water.[1]Soluble in polar organic solvents (DMSO, MeOH).[1] Slightly acidic (Phenolic).[1]
          Primary Reactivity C2-Br Cross-coupling (Heck/Suzuki)C1-OH Nucleophilic attack / C2-Br Coupling
          Key Application Naproxen (NSAID) SynthesisGilvocarcin (Antibiotic) Synthesis

          Part 2: Synthetic Pathways & Manufacturing Logic

          Synthesis of 2-Bromo-6-methoxynaphthalene (BMN)

          Industrial Route: The synthesis prioritizes cost-efficiency and scale. It typically proceeds via the bromination of 2-methoxynaphthalene or methylation of 6-bromo-2-naphthol.

          • Mechanism: Electrophilic aromatic substitution.[1]

          • Selectivity: The C1 position is kinetically favored for bromination, but thermodynamic control or blocking groups are often required to secure the C2-bromo isomer exclusively.[1]

          Synthesis of 2-Bromo-6-methoxynaphthalen-1-ol (BMNO)

          Laboratory Route: This compound is harder to access due to the need to install the hydroxyl group at C1 while maintaining the bromine at C2.

          • Primary Method: Alpha-dibromination of 6-methoxy-1-tetralone followed by base-promoted elimination/aromatization.

          • Reagent Logic: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is critical here.[2] It acts as a non-nucleophilic base to effect the elimination of HBr, driving the system to aromaticity (naphthalene formation) without competing substitution reactions.[1]

          Visualization: Divergent Synthesis Pathways

          SynthesisPathwaysTetralone6-Methoxy-1-tetraloneDibromo2,2-Dibromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneTetralone->DibromoBr2, CHCl3(Alpha-bromination)Naphthol2-NaphtholBMNO2-Bromo-6-methoxynaphthalen-1-ol(BMNO)Dibromo->BMNODBU, MeCN, 45°C(Elimination/Aromatization)BromoNaphthol6-Bromo-2-naphtholNaphthol->BromoNaphtholBr2, AcOHBMN2-Bromo-6-methoxynaphthalene(BMN)BromoNaphthol->BMNMeI, K2CO3(O-Methylation)

          Figure 1: Divergent synthetic strategies.[1] BMN is derived from 2-naphthol processing, while BMNO is accessed via oxidation/aromatization of tetralone precursors.

          Part 3: Reactivity & Applications

          BMN: The "Flat" Scaffold

          BMN is a "capped" system.[1] The methoxy group is relatively inert, serving mainly to increase lipophilicity and electron density.[1]

          • Heck Reaction: Reacts with ethylene or acrylates to install the propionic acid side chain found in Naproxen.[1]

          • Lithiation: Treatment with n-BuLi effects Lithium-Halogen exchange at C2, generating a nucleophilic aryl lithium species.

          BMNO: The "Functional" Scaffold

          BMNO contains an ortho-bromophenol motif (OH at C1, Br at C2).[1] This proximity is chemically versatile:

          • Naphthofuran Synthesis: Reaction with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization yields substituted naphtho[1,2-b]furans.[1]

          • Directed Ortho-Metallation: The hydroxyl group (as a phenoxide) can direct further functionalization, although the bromine usually dominates reactivity.[1]

          • Natural Product Synthesis: Used as the "D-ring" precursor in the total synthesis of Gilvocarcin V and M , where the C1-OH is crucial for glycosidic linkage or lactone formation.

          Visualization: Reactivity Comparison

          ReactivityMapBMNBMN(C2-Br, C6-OMe)NaproxenNaproxen(NSAID)BMN->NaproxenHeck Coupling(Pd, Ethylene)NabumetoneNabumetone(Anti-inflammatory)BMN->NabumetoneHeck/ReductionBMNOBMNO(C1-OH, C2-Br, C6-OMe)GilvocarcinGilvocarcin V(Antitumor Antibiotic)BMNO->GilvocarcinSuzuki Coupling &LactonizationNaphthofuranNaphtho[1,2-b]furan(Bioactive Core)BMNO->NaphthofuranSonogashira &Cyclization

          Figure 2: Application map.[1] BMN leads to linear anti-inflammatory drugs, while BMNO is a precursor for fused-ring antibiotics and heterocycles.

          Part 4: Experimental Protocols

          Protocol A: Synthesis of BMN (Methylation Route)

          Target: Scale-up efficiency.

          • Dissolution: Dissolve 6-bromo-2-naphthol (1.0 eq) in Acetone or DMF.

          • Base Addition: Add Potassium Carbonate (

            
            , 2.0 eq).
            
          • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1] Note: Dimethyl sulfate is an alternative for industrial scale.[1]

          • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

          • Workup: Filter inorganic salts. Evaporate solvent.[1][3] Recrystallize from Ethanol.[1]

          • Yield: Typically >90%.

          Protocol B: Synthesis of BMNO (Tetralone Aromatization)

          Target: High purity for complex synthesis. Reference: Based on methodologies described in Beilstein J. Org.[1] Chem. 2011, 7, 51–58.

          • Bromination: To a solution of 6-methoxy-1-tetralone (1.0 eq) in

            
            , add Bromine  (
            
            
            , 2.1 eq) dropwise at 0°C. Stir at RT for 3 hours to form the 2,2-dibromo intermediate.
          • Quench: Wash with saturated

            
             and 
            
            
            . Dry organic layer (
            
            
            ) and concentrate.[1][2][3]
          • Elimination: Dissolve the crude dibromide in Acetonitrile (MeCN) .

          • Aromatization: Add DBU (1.5 eq) and stir at 45°C for 1 hour. The solution will darken as elimination proceeds.

          • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine.

          • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

          • Result: 2-Bromo-6-methoxynaphthalen-1-ol (White solid).[4]

          References

          • Synthesis of BMNO: Tulla-Puche, J. et al. "Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials."[1] Beilstein Journal of Organic Chemistry, 2011, 7, 51–58.[1]

          • BMN in Naproxen Synthesis: Harrington, P. J.[1] & Lodewijk, E. "Twenty Years of Naproxen Technology."[1] Organic Process Research & Development, 1997, 1, 72–76.[1]

          • Gilvocarcin Synthesis: Snieckus, V. et al. "Total Synthesis of Defucogilvocarcin M." Tetrahedron, 1998, 54, 9875–9894.[1]

          • Compound Data (BMN): PubChem CID 78786.[1] [1]

          • Compound Data (BMNO): CAS 857091-19-1.[1][5][6]

          Safety Operating Guide

          Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-methoxynaphthalen-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          CAS Number: 857091-19-1 Chemical Family: Halogenated Naphthol / Phenolic Derivative Physical State: Solid (Powder/Crystal)[1]

          Part 1: Executive Safety Assessment (The "Why")

          As a Senior Application Scientist, I must distinguish between "regulatory compliance" and "actual biological risk." While general databases may classify similar naphthalene derivatives (like 2-bromo-6-methoxynaphthalene) merely as "Harmful if swallowed" (Acute Tox. 4), 2-Bromo-6-methoxynaphthalen-1-ol possesses a free hydroxyl (-OH) group.[1]

          This structural difference is critical:

          • Phenolic Acidity: The -OH group on the naphthalene ring significantly increases acidity (pKa ~9-10). Unlike its ether analogs, this compound can act as a protein denaturant, posing a risk of chemical burns or severe dermatitis upon contact.

          • Lipophilicity & Absorption: The bromine substituent increases the compound's lipophilicity (LogP), facilitating rapid absorption through the skin barrier.

          • Dust Potential: As a solid, the primary vector for exposure is airborne dust during weighing, which can cause respiratory sensitization or mucosal irritation.

          Core Directive: Treat this compound as a High-Potency Irritant/Corrosive .[1] Do not rely solely on the safety profile of its ether precursors.

          Part 2: PPE Selection Matrix

          The following matrix dictates PPE based on the specific operational state.

          Table 1: Task-Based PPE Requirements
          Handling ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
          Storage / Closed Vials None required if sealed.[1]Single Nitrile (4 mil)Safety Glasses w/ side shieldsStandard Lab Coat
          Weighing (Solid) Fume Hood (Primary). If open bench: N95/P100 mask.Double Nitrile (Outer: 5-8 mil). Change immediately if contaminated.[2][3]Chemical Safety Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves
          Solution Prep (Solvents) Fume Hood REQUIRED. Laminate / Silver Shield (if DCM/DMSO used). Double Nitrile acceptable for Methanol/Water.Chemical Safety Goggles + Face Shield (if >100mL)Chemical-Resistant Apron
          Spill Cleanup Full-Face Respirator (P100 + Organic Vapor)Butyl Rubber or Laminate (Silver Shield)Integrated into Full-Face MaskTyvek Coveralls (Type 4/5/6)
          Part 3: Technical Justification for Glove Selection

          The "Nitrile Fallacy": Researchers often assume nitrile gloves are universal. For halogenated naphthols dissolved in organic solvents, standard nitrile offers limited protection.

          • Solid Handling: Nitrile is excellent. The solid will not permeate the polymer matrix.

          • Solution Handling (DCM/Chloroform): If you dissolve this compound in Dichloromethane (DCM), breakthrough time for standard nitrile is <2 minutes . The solvent carries the toxic payload through the glove and into your skin.

            • Recommendation: For chlorinated solvents, use Silver Shield (Laminate) gloves or PVA (Polyvinyl alcohol) gloves.

            • Self-Validating Protocol: If using nitrile with solvents, employ the "Double-Glove & Spot-Check" method.[1] Wear white cotton gloves under the nitrile. If the cotton gets wet/stained, the barrier has failed.

          Part 4: Operational Workflows (Visualization)
          Decision Logic: PPE Selection

          PPE_Decision_Tree Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 10mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Hood Engineering Control: Chemical Fume Hood Quant->Hood Yes (Dust Risk) Resp PPE: N95/P100 Mask + Safety Goggles Quant->Resp No (Open Bench) Halogen Halogenated (DCM, CHCl3) Solvent->Halogen Polar Polar (MeOH, DMSO) Solvent->Polar Glove1 GLOVES: Laminate / PVA (Nitrile Permeates <2 mins) Halogen->Glove1 Glove2 GLOVES: Double Nitrile (Change every 15 mins) Polar->Glove2

          Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.[1] Note the critical divergence for halogenated solvents.

          Part 5: Safe Handling Protocol (Donning & Doffing)

          The majority of lab exposures occur not during the experiment, but during the removal of PPE (Doffing).

          Step-by-Step Doffing (Removal) Protocol
          • Decon: While still in the fume hood, wipe down outer gloves with a solvent-dampened wipe (acetone or methanol) to remove gross contamination. Dispose of the wipe as hazardous waste.

          • Outer Glove Removal: Use the "Beak Method" (pinch the outside of one glove near the wrist, peel it off, hold it in the gloved hand, then slide a finger under the wrist of the remaining glove).

          • Goggle Removal: Handle only by the straps. Do not touch the front lens.

          • Lab Coat Removal: Turn the coat inside out as you remove it to trap any dust inside the bundle.

          • Inner Glove Removal: Remove inner gloves last.

          • Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

          Part 6: Disposal & Deactivation
          • Waste Classification: This compound is a Halogenated Organic . It must not be mixed with general non-halogenated solvents if your facility separates them (due to the bromine atom).

          • Deactivation: For surface cleaning, use a surfactant-based cleaner (soap/water) followed by an alcohol wipe. Avoid strong oxidizers (like bleach) as they may react with the phenolic ring or bromine to create more toxic byproducts.

          • Disposal Path: High-temperature incineration is the required disposal method to prevent environmental leaching.

          References
          • PubChem. (2025). 2-Bromo-6-methoxynaphthalene (Analogous Structure Data).[1][4][5] National Library of Medicine. Link

          • BLD Pharm. (2024). 2-Bromo-6-methoxynaphthalen-1-ol Product Page & CAS Verification.[1]Link

          • Ansell. (2024). Chemical Permeation & Degradation Guide (Nitrile vs. Laminate).Link

          • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).Link

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.